Infigratinib-Boc
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H35Cl2N7O5 |
|---|---|
Molecular Weight |
632.5 g/mol |
IUPAC Name |
tert-butyl 4-[4-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C29H35Cl2N7O5/c1-29(2,3)43-28(40)38-13-11-37(12-14-38)19-9-7-18(8-10-19)34-22-16-23(33-17-32-22)36(4)27(39)35-26-24(30)20(41-5)15-21(42-6)25(26)31/h7-10,15-17H,11-14H2,1-6H3,(H,35,39)(H,32,33,34) |
InChI Key |
BOVHQINAYHONJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Infigratinib-Boc chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for Infigratinib-Boc, a key derivative of the potent fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound is a derivative of Infigratinib where the ethyl group on the piperazine ring is replaced with a tert-butoxycarbonyl (Boc) protecting group. This modification is often utilized in synthetic chemistry to temporarily mask the secondary amine, allowing for selective reactions at other sites of the molecule.
Chemical Structure:
Image Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound and Infigratinib
| Property | This compound | Infigratinib |
| IUPAC Name | tert-butyl 4-(4-((4-(3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylureido)pyrimidin-6-yl)amino)phenyl)piperazine-1-carboxylate | 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-ethylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)-1-methylurea[1] |
| CAS Number | 2504949-83-9 | 872511-34-7 |
| Molecular Formula | C₂₉H₃₅Cl₂N₇O₅ | C₂₆H₃₁Cl₂N₇O₃[2] |
| Molecular Weight | 632.54 g/mol | 560.47 g/mol [2] |
| Appearance | White to off-white powder (predicted) | White to off-white powder[3] |
| Melting Point | Not available | 190-198°C[3] |
| Solubility | DMSO: 100 mg/mL (158.09 mM) | DMSO: 12 mg/mL (21.41 mM); Water: < 0.1 mg/mL (insoluble) |
| pKa | Not available | Not available |
Mechanism of Action: Targeting the FGFR Signaling Pathway
Infigratinib is a potent and selective ATP-competitive inhibitor of FGFR tyrosine kinases, particularly FGFR1, FGFR2, and FGFR3.[1][4] These receptors play a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of the FGFR signaling pathway, through mutations, gene fusions, or amplifications, is a known driver in various cancers. Infigratinib binds to the ATP-binding pocket of the FGFR, thereby blocking its kinase activity and inhibiting downstream signaling cascades. This ultimately leads to a reduction in tumor cell proliferation and survival.[2]
Below is a diagram illustrating the FGFR signaling pathway and the inhibitory action of Infigratinib.
Diagram Caption: FGFR signaling pathway and the inhibitory action of Infigratinib.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the protection of the piperazine nitrogen of a suitable precursor with a Boc group. The following is a generalized protocol based on the known synthesis of Infigratinib and standard Boc-protection procedures.
Experimental Workflow:
Diagram Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Precursor Synthesis: The synthesis would commence with a precursor molecule structurally similar to Infigratinib but lacking the ethyl group on the piperazine ring. The synthesis of this precursor would follow the general principles outlined for the synthesis of 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(piperazin-1-yl)phenylamino]-pyrimidin-4-yl}-1-methyl-urea.
-
Boc Protection:
-
Dissolve the des-ethyl-Infigratinib precursor (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).
-
To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA, 1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).
-
Analytical Method for this compound
An RP-HPLC method can be developed for the analysis of this compound, adapted from methods used for Infigratinib. Given the lability of the Boc group under certain conditions (e.g., strong acids), method development should focus on using milder mobile phase additives.
Table 2: Proposed RP-HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound) |
| Injection Volume | 10 µL |
Experimental Protocol:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a concentration of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the retention time and peak area of this compound.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Considerations for Mass Spectrometry (MS) Detection:
When using LC-MS for the analysis of this compound, it is important to be aware of the potential for in-source fragmentation, where the Boc group may be cleaved. This can lead to the observation of a peak corresponding to the deprotected Infigratinib. Optimization of MS parameters, such as using a softer ionization technique or lower fragmentor voltage, may be necessary to minimize this effect.
Conclusion
This technical guide provides a foundational understanding of this compound, a key derivative in the development of FGFR-targeted therapies. The information on its chemical structure, properties, mechanism of action, and detailed experimental protocols for its synthesis and analysis is intended to support further research and development in this important area of oncology. As with any chemical synthesis and analysis, appropriate safety precautions and adherence to laboratory best practices are essential.
References
- 1. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Infigratinib | C26H31Cl2N7O3 | CID 53235510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of Boc-Protected Infigratinib
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Infigratinib (BGJ-398) is a potent and selective orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, approved for the treatment of certain types of cancer.[1][2][3] The synthesis of its derivatives, such as the N-Boc-protected variant, is of significant interest for structure-activity relationship (SAR) studies, the development of prodrugs, or as an intermediate for further chemical elaboration. This guide provides a detailed overview of the synthetic pathway to Infigratinib and a proposed methodology for the subsequent N-tert-butoxycarbonyl (Boc) protection.
Part 1: Synthesis of Infigratinib (Parent Compound)
The synthesis of Infigratinib is a multi-step process involving the preparation of three key intermediates, which are then coupled to form the final molecule. The overall strategy is based on established synthetic routes described in the scientific literature.[3][4]
Synthesis of Key Intermediates
The assembly of Infigratinib requires three main building blocks:
-
Intermediate A: 4-(4-ethylpiperazin-1-yl)aniline
-
Intermediate B: 2,6-dichloro-3,5-dimethoxyphenyl isocyanate
-
Intermediate C: N⁴-[4-(4-ethylpiperazin-1-yl)phenyl]-N⁶-methylpyrimidine-4,6-diamine
This intermediate is prepared via a two-step process starting with a nucleophilic aromatic substitution followed by a reduction.
-
Step 1: Nucleophilic Aromatic Substitution. 1-Ethylpiperazine is condensed with 1-bromo-4-nitrobenzene to form 1-ethyl-4-(4-nitrophenyl)piperazine.[4]
-
Step 2: Reduction. The nitro group of 1-ethyl-4-(4-nitrophenyl)piperazine is reduced to an amine using hydrogen gas over a Raney-Nickel catalyst to yield 4-(4-ethylpiperazin-1-yl)aniline.[4]
The synthesis of this isocyanate fragment begins with 3,5-dimethoxyaniline and proceeds through several transformations.
-
Step 1: Acetylation. The amine of 3,5-dimethoxyaniline is protected as an acetamide.[4]
-
Step 2: Dichlorination. The aromatic ring is dichlorinated using sulfuryl chloride (SO₂Cl₂).[4]
-
Step 3: Hydrolysis. The acetamide protecting group is removed under basic conditions to give 2,6-dichloro-3,5-dimethoxyaniline.[4]
-
Step 4: Isocyanate Formation. The resulting aniline is treated with phosgene or a phosgene equivalent like triphosgene to form the key isocyanate intermediate.[4]
The final steps involve building the core aminopyrimidine structure and coupling it with the previously synthesized intermediates.
-
Step 1: Formation of the Pyrimidine Core. 4,6-Dichloropyrimidine is reacted with methylamine to produce 6-chloro-N-methylpyrimidin-4-amine.[4]
-
Step 2: Second Substitution. This product is then coupled with Intermediate A (4-(4-ethylpiperazin-1-yl)aniline) under acidic conditions to yield N⁴-[4-(4-ethylpiperazin-1-yl)phenyl]-N⁶-methylpyrimidine-4,6-diamine (Intermediate C).[4]
-
Step 3: Final Urea Formation. Intermediate C is finally coupled with Intermediate B (2,6-dichloro-3,5-dimethoxyphenyl isocyanate) in a suitable solvent like toluene to form the urea linkage, completing the synthesis of Infigratinib.[4]
Data Summary: Synthesis of Infigratinib
The following tables summarize the reactants and conditions for the synthesis of Infigratinib and its key intermediates. Note: Specific quantitative yields are not consistently reported in the cited literature.
Table 1: Synthesis of Intermediate A
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 1-Ethylpiperazine, 1-Bromo-4-nitrobenzene | 80 °C | 1-Ethyl-4-(4-nitrophenyl)piperazine |
| 2 | 1-Ethyl-4-(4-nitrophenyl)piperazine | H₂, Raney-Ni, Methanol | 4-(4-ethylpiperazin-1-yl)aniline |
Table 2: Synthesis of Intermediate B
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 3,5-Dimethoxyaniline | Acetic anhydride, Toluene | N-(3,5-dimethoxyphenyl)acetamide |
| 2 | N-(3,5-dimethoxyphenyl)acetamide | SO₂Cl₂, Acetonitrile, 0 °C | N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide |
| 3 | N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide | aq. KOH, Ethanol, 90 °C | 2,6-dichloro-3,5-dimethoxyaniline |
| 4 | 2,6-dichloro-3,5-dimethoxyaniline | Triphosgene, Et₃N, Dioxane, 115 °C | 2,6-dichloro-3,5-dimethoxyphenyl isocyanate |
Table 3: Final Assembly of Infigratinib
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 4,6-Dichloropyrimidine, Methylamine | Isopropanol | 6-chloro-N-methylpyrimidin-4-amine |
| 2 | 6-chloro-N-methylpyrimidin-4-amine, Intermediate A | HCl, Dioxane, 140 °C | Intermediate C |
| 3 | Intermediate C, Intermediate B | Toluene, Reflux | Infigratinib |
Part 2: Synthesis of Boc-Protected Infigratinib
The Boc (tert-butoxycarbonyl) group is a standard protecting group for amines. In the structure of Infigratinib, the most probable site for Boc protection is the secondary amine that links the phenylpiperazine moiety to the pyrimidine ring. This protection would yield N-Boc-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea . This derivative is referred to commercially as Infigratinib-Boc.[5][6][7]
Proposed Synthetic Protocol
The introduction of the Boc group can be achieved under standard, mild conditions using di-tert-butyl dicarbonate ((Boc)₂O).
-
Reaction: Infigratinib is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, typically triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is added, followed by the addition of (Boc)₂O. The reaction is typically stirred at room temperature until completion.
Data Summary: Boc-Protection of Infigratinib
Table 4: Proposed Synthesis of Boc-Protected Infigratinib
| Step | Reactant | Reagents/Conditions | Product |
|---|
| 1 | Infigratinib | (Boc)₂O, Triethylamine, Dichloromethane, Room Temperature | Boc-Protected Infigratinib |
Part 3: Experimental Protocols
Protocol 3.1: General Synthesis of Infigratinib
This protocol is a composite representation based on the reaction sequence described in the literature.[4]
-
Preparation of Intermediate C: To a solution of 6-chloro-N-methylpyrimidin-4-amine in dioxane, add 4-(4-ethylpiperazin-1-yl)aniline (Intermediate A) and a catalytic amount of HCl. Heat the mixture at 140 °C until the reaction is complete as monitored by TLC or LC-MS. After cooling, the product is isolated and purified.
-
Preparation of Intermediate B: Synthesize 2,6-dichloro-3,5-dimethoxyphenyl isocyanate (Intermediate B) by reacting 2,6-dichloro-3,5-dimethoxyaniline with triphosgene in the presence of triethylamine in refluxing dioxane.
-
Final Coupling: Dissolve Intermediate C in refluxing toluene. Add a solution of Intermediate B in toluene dropwise. Continue to reflux the mixture until the reaction is complete. Cool the reaction mixture, and isolate the crude Infigratinib product by filtration. Purify the product by recrystallization or column chromatography.
Protocol 3.2: Proposed Synthesis of Boc-Protected Infigratinib
-
Dissolution: Dissolve Infigratinib (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure Boc-protected Infigratinib.
Part 4: Visualizations
Diagram 1: Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of Infigratinib and its Boc-protected derivative.
Diagram 2: Chemical Synthesis Pathway of Infigratinib
Caption: Reaction scheme detailing the assembly of Infigratinib from key intermediates.
Diagram 3: Boc-Protection of Infigratinib
Caption: Proposed reaction for the N-Boc protection of Infigratinib.
References
- 1. infigratinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Infigratinib - Wikipedia [en.wikipedia.org]
- 3. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Infigratinib-Boc: A Technical Overview for Drug Development Professionals
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on Infigratinib-Boc, a derivative of the potent pan-FGFR inhibitor, Infigratinib. This guide details its chemical properties, mechanism of action, and relevant experimental considerations.
Core Compound Specifications
Quantitative data for this compound is summarized in the table below, providing a clear reference for experimental planning and execution.
| Parameter | Value | Reference |
| CAS Number | 2504949-83-9 | [1][2] |
| Molecular Weight | 632.54 g/mol | [1][3][4] |
| Molecular Formula | C₂₉H₃₅Cl₂N₇O₅ | [3][5][6] |
Mechanism of Action: FGFR Inhibition
Infigratinib is an ATP-competitive inhibitor of fibroblast growth factor receptors (FGFRs), a family of receptor tyrosine kinases. The addition of a tert-butyloxycarbonyl (Boc) protecting group to create this compound facilitates specific chemical syntheses and biological assays. The core mechanism of the active compound, Infigratinib, involves blocking the ATP binding site of FGFRs, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can arrest tumor growth, angiogenesis, and cell proliferation driven by aberrant FGFR signaling.
Infigratinib's inhibition of the FGFR signaling cascade.
Experimental Protocols
General Solubility and Stock Solution Preparation
A common protocol for preparing stock solutions of this compound for in vitro assays is as follows:
-
Reconstitution of Lyophilized Powder: Allow the vial of this compound to equilibrate to room temperature before opening.
-
Solvent Selection: Due to its chemical nature, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW: 632.54), add 158.1 µL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming and sonication can be used if necessary.
-
-
Storage:
-
Aliquoted stock solutions should be stored at -20°C or -80°C to minimize freeze-thaw cycles.
-
Hypothetical Experimental Workflow: Kinase Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of this compound on FGFR kinases.
Workflow for an in vitro FGFR kinase inhibition assay.
This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further investigation into lot-specific purity and activity is recommended.
References
Infigratinib vs. Infigratinib-Boc: A Technical Deep Dive into Chemical Stability
For researchers, scientists, and drug development professionals, understanding the chemical stability of an active pharmaceutical ingredient (API) and its derivatives is paramount for ensuring drug efficacy, safety, and shelf-life. This technical guide provides a comprehensive analysis of the stability of infigratinib, a fibroblast growth factor receptor (FGFR) inhibitor, and offers a comparative perspective on the expected stability of its tert-Butoxycarbonyl (Boc) protected form, infigratinib-Boc.
Infigratinib: A Profile of Chemical Stability
Infigratinib has been subjected to forced degradation studies to elucidate its intrinsic stability and identify potential degradation products. These studies are crucial for developing stable formulations and establishing appropriate storage conditions.
Forced Degradation Studies
Forced degradation studies of infigratinib have been conducted under hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. These studies revealed the formation of five degradation products across different stress conditions.[1][2]
Table 1: Summary of Infigratinib Forced Degradation Studies
| Stress Condition | Observations |
| Hydrolytic (Acidic) | Degradation observed. |
| Hydrolytic (Alkaline) | Degradation observed. |
| Oxidative | Degradation observed. |
| Photolytic | Degradation observed. |
| Thermal | Degradation observed. |
Source: Data compiled from published research.[1][2]
Stability in Plasma
The stability of infigratinib has also been evaluated in plasma to understand its behavior in a biological matrix. These studies are essential for pharmacokinetic and bioanalytical method development.
Table 2: Stability of Infigratinib in Plasma (n=5)
| Condition | Duration | Stability |
| Autosampler | 6 hours at 10°C | Stable |
| Room Temperature | 3 hours | Stable |
| Frozen | 4 weeks at -80°C | Stable |
| Freeze/Thaw Cycles | 3 cycles (-80°C to Room Temp) | Stable |
Source: Data from a study on the effect of CYP3A4 genetic polymorphism on istradefylline metabolism.[3]
Experimental Protocols
Forced Degradation Study Protocol
A stability-indicating method was developed using a reversed-phase high-performance liquid chromatography (RP-HPLC) technique.[1][2]
-
Chromatographic System: A C18 column was used with a gradient mobile phase consisting of 25 mM ammonium acetate buffer (pH 6.0) and acetonitrile.
-
Stress Conditions:
-
Hydrolytic: Infigratinib was subjected to acidic and alkaline hydrolysis.
-
Oxidative: The drug was exposed to an oxidizing agent.
-
Photolytic: Infigratinib was exposed to light.
-
Thermal: The compound was subjected to elevated temperatures.
-
-
Analysis: The degradation products were separated and characterized using UPLC-quadrupole tandem mass spectrometry.[1][2]
Plasma Stability Assay Protocol
The stability of infigratinib in plasma was assessed as part of a bioanalytical method validation.[3]
-
Sample Preparation: Infigratinib was spiked into plasma samples.
-
Storage Conditions: The spiked plasma samples were stored under various conditions as outlined in Table 2.
-
Analysis: The concentration of infigratinib in the plasma samples was determined using a validated analytical method.
Infigratinib Signaling Pathway
Infigratinib is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs), which are key players in cell proliferation, survival, and differentiation.[4] Dysregulation of the FGFR signaling pathway is implicated in various cancers.
References
- 1. Selective Stability Indicating Liquid Chromatographic Method Based on Quality by Design Framework and In Silico Toxicity Assessment for Infigratinib and Its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Stability Indicating Liquid Chromatographic Method Based on Quality by Design Framework and In Silico Toxicity Assessment for Infigratinib and Its Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of in silico, in vivo, in vitro, and reactive metabolites of infigratinib using LC-ITMS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Infigratinib-Boc: A Comprehensive Technical Guide to a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infigratinib, a potent and selective fibroblast growth factor receptor (FGFR) inhibitor, has emerged as a promising therapeutic agent in oncology. Its synthesis relies on the strategic use of protected intermediates to ensure high purity and yield. This technical guide provides an in-depth exploration of Infigratinib-Boc, a key Boc-protected intermediate in the synthesis of Infigratinib. This document will detail its synthesis, characterization, and critical role in the manufacturing process of the final active pharmaceutical ingredient (API).
Infigratinib: Mechanism of Action
Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway.[1][2][3] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[2][4] In several cancers, genetic alterations such as gene fusions, mutations, or amplifications lead to aberrant activation of FGFR signaling, driving tumor growth.[2][3] Infigratinib competitively binds to the ATP-binding pocket of FGFR1, FGFR2, and FGFR3, thereby blocking the downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[2] This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in FGFR-driven cancer cells.
FGFR Signaling Pathway
References
- 1. CN102372690B - Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis - Google Patents [patents.google.com]
- 2. CN113024454A - Synthesis method of brigatinib intermediate - Google Patents [patents.google.com]
- 3. SYNTHESIS OF MONO- AND DIMETHOXYLATED POLYCHLORINATED BIPHENYLS DERIVATIVES STARTING FROM FLUOROARENE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Potential Biological Activity of Infigratinib-Boc: A Technical Overview for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the potential biological activity of Infigratinib-Boc, a derivative of the potent fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. This document outlines the established activity of Infigratinib, discusses the likely role and impact of the tert-butyloxycarbonyl (Boc) protecting group on its biological function, and provides detailed experimental protocols for assessing the activity of such kinase inhibitors.
Executive Summary
Infigratinib: A Potent FGFR Inhibitor
Infigratinib, also known as BGJ398, is a small molecule inhibitor that selectively targets the fibroblast growth factor receptor family, playing a crucial role in cell proliferation, differentiation, and survival.[1][8] Aberrant FGFR signaling, due to mutations, amplifications, or fusions, is a known driver in various cancers.[9] Infigratinib has been approved for the treatment of patients with cholangiocarcinoma (bile duct cancer) harboring specific FGFR2 gene fusions or other rearrangements.[1][10]
Mechanism of Action
Infigratinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of FGFRs, thereby blocking their kinase activity.[1] This inhibition prevents the downstream signaling pathways that promote tumor cell growth and survival.[4] Key downstream pathways affected include the Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT pathways.[9][11]
Quantitative Biological Activity of Infigratinib
The potency of Infigratinib has been characterized in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of Infigratinib against different FGFRs and in cellular models.
| Target | IC50 (nM) | Assay Type | Reference |
| FGFR1 | 0.9 | Cell-free | [12] |
| FGFR2 | 1.4 | Cell-free | [12] |
| FGFR3 | 1.0 | Cell-free | [12] |
| FGFR4 | 60 | Cell-free | [13] |
| VEGFR2 | 180 | Cell-free | [13] |
| FGFR3 (K650E) | 4.9 | Cell-free | [13] |
Table 1: In Vitro Kinase Inhibitory Activity of Infigratinib
| Cell Line | FGFR Alteration | IC50 (nM) | Assay Type | Reference |
| RT112 | FGFR3 WT (o/e) | 5 | Cell Proliferation | [12] |
| RT4 | FGFR3 WT (o/e) | 30 | Cell Proliferation | [12] |
| SW780 | FGFR3 WT (o/e) | 32 | Cell Proliferation | [12] |
| JMSU1 | FGFR3 WT (o/e) | 15 | Cell Proliferation | [12] |
| BaF3 | FGFR1 | 10 | Cell Proliferation | [13] |
| BaF3 | FGFR2 | 11 | Cell Proliferation | [13] |
| BaF3 | FGFR3 | 14 | Cell Proliferation | [13] |
| BaF3 | FGFR4 | 392 | Cell Proliferation | [13] |
| BaF3 | VEGFR2 | 1019 | Cell Proliferation | [13] |
Table 2: Cellular Proliferation Inhibitory Activity of Infigratinib
The Role of the Boc Group in this compound
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly for amines.[14] Its primary function is to temporarily mask the reactivity of an amine to allow for chemical modifications at other parts of a molecule. The Boc group is designed to be stable under a variety of reaction conditions but can be readily removed under acidic conditions.[15]
Given that Infigratinib's mechanism of action involves binding to the ATP pocket of FGFRs, the presence of a bulky Boc group on a key amine would likely create steric hindrance, preventing the necessary molecular interactions for effective binding and inhibition. Therefore, it is highly probable that This compound is a biologically inactive precursor to Infigratinib. Its primary relevance is in the context of chemical synthesis.
Signaling Pathways and Experimental Workflows
To understand the biological context of Infigratinib's activity and how it might be assessed, the following diagrams illustrate the FGFR signaling pathway and a general workflow for evaluating a kinase inhibitor.
Caption: FGFR Signaling Pathway and Point of Infigratinib Inhibition.
Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of an FGFR inhibitor like Infigratinib.
In Vitro Kinase Inhibition Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific FGFR kinase.
Materials:
-
Recombinant human FGFR enzyme
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compound (e.g., Infigratinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay reagents (or similar)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control wells).
-
Add 2 µL of the FGFR enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the effect of a compound on the proliferation of cancer cells.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound on the proliferation of an FGFR-dependent cancer cell line.
Materials:
-
FGFR-dependent cancer cell line (e.g., RT112, SNU-16)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., Infigratinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipettes
-
Spectrophotometer capable of reading absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as controls.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability for each compound concentration relative to the DMSO control and determine the EC50 value using a suitable curve-fitting software.
Western Blot for Phospho-Protein Analysis
This protocol is used to assess the inhibition of downstream signaling pathways.
Objective: To determine if the test compound inhibits the phosphorylation of FGFR and its downstream targets (e.g., ERK, AKT).
Materials:
-
FGFR-dependent cancer cell line
-
Complete cell culture medium
-
Test compound (e.g., Infigratinib) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
Conclusion
Infigratinib is a well-characterized, potent inhibitor of FGFR1, FGFR2, and FGFR3 with demonstrated clinical efficacy. Its derivative, this compound, is almost certainly a synthetic intermediate with negligible biological activity due to the presence of the Boc protecting group. The primary value of this compound lies in its role in the chemical synthesis of Infigratinib and related compounds. The experimental protocols provided herein offer a robust framework for the in vitro and cellular characterization of FGFR inhibitors like Infigratinib. Any investigation into the biological effects of this compound should be preceded by a deprotection step to yield the active Infigratinib molecule.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. promega.com [promega.com]
- 3. Infigratinib Mediates Vascular Normalization, Impairs Metastasis, and Improves Chemotherapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Infigratinib used for? [synapse.patsnap.com]
- 5. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Portico [access.portico.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Infigratinib for In Vitro FGFR Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of infigratinib (BGJ398), a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs), for use in in vitro research. While this guide focuses on infigratinib, the parent compound, the information is directly relevant for studies involving Infigratinib-Boc, a Boc-protected derivative often used in chemical synthesis and research. The Boc (tert-Butyloxycarbonyl) group is a common protecting group that is typically removed to yield the active infigratinib molecule.
Infigratinib selectively targets FGFR1, FGFR2, and FGFR3, which are key drivers in various cellular processes including proliferation, survival, and angiogenesis.[1][2][3] Aberrant FGFR signaling, due to gene fusions, mutations, or amplifications, is an oncogenic driver in several cancers, making infigratinib a valuable tool for both basic research and drug development.[2][3][4]
Mechanism of Action
Infigratinib functions as an ATP-competitive tyrosine kinase inhibitor. It binds to the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[2][3][5] This blockade inhibits the cellular functions driven by aberrant FGFR signaling, such as uncontrolled cell growth and proliferation.
Quantitative Data: In Vitro Inhibitory Activity
The following tables summarize the in vitro potency and selectivity of infigratinib against FGFR family members and other kinases from biochemical and cellular assays.
Table 1: Biochemical (Cell-Free) Kinase Inhibition
This table presents the half-maximal inhibitory concentration (IC50) of infigratinib against purified kinase enzymes.
| Target Kinase | IC50 (nM) | Selectivity vs. FGFR1/2/3 | Reference |
| FGFR1 | 0.9 | - | [1][6] |
| FGFR2 | 1.4 | - | [1][6] |
| FGFR3 | 1.0 | - | [1][6] |
| FGFR3 (K650E Mutant) | 4.9 | - | [1] |
| FGFR4 | 60 | >40-fold | [1][6] |
| VEGFR2 | 180 | >100-fold | [1] |
Data indicates high potency against FGFR1, 2, and 3, with significant selectivity over FGFR4 and VEGFR2.
Table 2: Cellular Inhibition
This table outlines the IC50 values of infigratinib in cell-based assays, measuring inhibition of receptor autophosphorylation and cell proliferation.
| Assay Type | Cell Line | Target | IC50 (nM) | Reference |
| Autophosphorylation | HEK-293 (transfected) | FGFR1 | < 7 | [1] |
| HEK-293 (transfected) | FGFR2 | < 7 | [1] | |
| HEK-293 (transfected) | FGFR3 | < 7 | [1] | |
| HEK-293 (transfected) | FGFR4 | 22.5 | [1] | |
| Cell Proliferation | BaF3 (expressing FGFR1) | FGFR1 | 10 | [1] |
| BaF3 (expressing FGFR2) | FGFR2 | 11 | [1] | |
| BaF3 (expressing FGFR3) | FGFR3 | 14 | [1] | |
| BaF3 (expressing FGFR4) | FGFR4 | 392 | [1] | |
| BaF3 (expressing VEGFR2) | VEGFR2 | 1019 | [1] | |
| RT112 (FGFR3 WT) | FGFR3 | 5 | [6] | |
| SW780 (FGFR3 WT) | FGFR3 | 32 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible in vitro studies. Below are representative protocols for biochemical and cellular assays.
Protocol 1: In Vitro Biochemical Kinase Assay (Filter-Binding Method)
This protocol is adapted from methods used to assess the enzymatic activity of FGFR kinases in the presence of infigratinib.[6]
Objective: To determine the IC50 of infigratinib against a purified FGFR kinase domain (e.g., GST-FGFR3-K650E).
Materials:
-
Purified recombinant FGFR kinase (e.g., GST-FGFR3-K650E)
-
Infigratinib stock solution (in DMSO)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT, 250 µg/mL PEG 20000
-
Substrate: Poly(Glu, Tyr) 4:1 (poly(EY))
-
ATP Solution: 0.5 µM ATP with [γ-³³P]ATP (0.1 µCi)
-
96-well plates
-
Filter plates (e.g., phosphocellulose)
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of infigratinib in 100% DMSO. Further dilute into the assay buffer to create a 3-fold concentrated solution.
-
Reaction Mix: In a 96-well plate, mix 10 µL of the 3x infigratinib solution (or DMSO for control) with 10 µL of the substrate/ATP mixture.
-
Enzyme Addition: Initiate the kinase reaction by adding 10 µL of a 3x concentrated solution of the FGFR enzyme in assay buffer. The final reaction volume is 30 µL.
-
Incubation: Incubate the plate at room temperature for 10-20 minutes.
-
Stopping the Reaction: Stop the reaction by adding phosphoric acid.
-
Filter Binding: Transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter membrane.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unbound [γ-³³P]ATP.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each infigratinib concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Proliferation Assay
This protocol outlines a method to assess the effect of infigratinib on the proliferation of FGFR-dependent cancer cell lines.
Objective: To determine the IC50 of infigratinib for inhibiting the growth of a specific cell line (e.g., BaF3 expressing FGFR3, or a cancer cell line with an FGFR alteration like RT112).[1][6]
Materials:
-
FGFR-dependent cell line
-
Complete cell culture medium
-
Infigratinib stock solution (in DMSO)
-
96-well flat-bottomed cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Prepare a serial dilution of infigratinib in the cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of infigratinib (or DMSO for vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (e.g., 1-4 hours).
-
Detection: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Calculate the percentage of growth inhibition for each concentration. Determine the IC50 value by fitting the data to a dose-response curve.[7]
FGFR Signaling Pathway and Point of Inhibition
Infigratinib abrogates the activation of critical downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are essential for tumor cell proliferation and survival.[1]
References
- 1. Portico [access.portico.org]
- 2. qedtx.com [qedtx.com]
- 3. nbinno.com [nbinno.com]
- 4. Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Infigratinib, a Selective FGFR1-3 Tyrosine Kinase Inhibitor, Alters Dentoalveolar Development at High Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Infigratinib-Boc Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infigratinib is a potent and selective fibroblast growth factor receptor (FGFR) inhibitor. In the synthesis of infigratinib and its analogs, a common strategy involves the use of a Boc (tert-butyloxycarbonyl) protecting group on a piperazine moiety. The final step in such a synthetic route is the deprotection of the Boc group to yield the active pharmaceutical ingredient or a key intermediate. This document provides a detailed protocol for the acidic deprotection of a Boc-protected infigratinib precursor, based on established methods for the deprotection of N-Boc piperazine derivatives. While a specific protocol for an infigratinib precursor is not publicly available, the following procedure represents a standard and effective method.
Signaling Pathway
Infigratinib is an ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3. The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in various cancers.
Figure 1: Simplified FGFR Signaling Pathway and Infigratinib Inhibition.
Experimental Protocol: Acidic Boc Deprotection
This protocol describes a general procedure for the removal of the N-Boc group from a piperazine-containing precursor using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials:
-
Boc-protected Infigratinib precursor
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the Boc-protected infigratinib precursor in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is in the range of 0.1-0.5 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. The amount of TFA can range from 5 to 20 equivalents, or it can be used as a co-solvent with DCM (e.g., 20-50% TFA in DCM).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 1 to 4 hours.
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM. c. Carefully neutralize the acidic solution by washing with a saturated aqueous solution of sodium bicarbonate. Be cautious as CO₂ evolution can cause pressure buildup in the separatory funnel. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude deprotected product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure deprotected infigratinib precursor.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Boc deprotection of N-substituted piperazines using acidic conditions. These are representative values and may require optimization for the specific infigratinib precursor.
| Parameter | Value | Notes |
| Substrate Concentration | 0.1 - 0.5 M | Higher concentrations may lead to side reactions. |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) | HCl in dioxane or methanol are common alternatives. |
| Solvent | Dichloromethane (DCM) | Dioxane or methanol can also be used. |
| TFA Equivalents | 5 - 20 eq. | Can also be used as a 20-50% solution in DCM. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | >90% | Yields are substrate-dependent and may vary. |
Experimental Workflow
The following diagram illustrates the general workflow for the Boc deprotection of an infigratinib precursor.
Figure 2: General workflow for Infigratinib-Boc deprotection.
Alternative Deprotection Methods
While acidic hydrolysis with TFA or HCl is the most common method for Boc deprotection, other methods can be employed, especially if the substrate is sensitive to strong acids. These include:
-
Thermal Deprotection: Heating the Boc-protected compound in a high-boiling point solvent can lead to thermolytic cleavage of the Boc group.
-
Lewis Acid-Catalyzed Deprotection: Lewis acids such as zinc bromide (ZnBr₂) in an inert solvent can also effect Boc removal.
-
Silyl Halide-Based Deprotection: Reagents like trimethylsilyl iodide (TMSI) can be used for Boc deprotection under non-acidic conditions.
The choice of deprotection method will depend on the overall synthetic strategy and the compatibility of other functional groups present in the molecule.
Disclaimer: This protocol is intended for informational purposes for qualified researchers and professionals. It is based on general chemical principles and may require optimization for specific applications. All laboratory work should be conducted with appropriate safety precautions.
Application Notes and Protocols for the Analytical Characterization of Infigratinib-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infigratinib is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs), which are key regulators of cell proliferation, differentiation, and survival.[1][2] Genetic alterations in FGFRs can lead to aberrant signaling, driving the growth of various cancers.[1] Infigratinib-Boc is a derivative of Infigratinib containing a tert-butyloxycarbonyl (Boc) protecting group. The analytical characterization of this compound is a critical step in drug development and manufacturing to ensure its identity, purity, and quality.
These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Signaling Pathway of Infigratinib
Infigratinib targets the FGFR signaling pathway. Under normal conditions, the binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine kinase domains. This initiates a cascade of downstream signaling, including the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation and survival. In some cancers, FGFR alterations lead to constitutive activation of this pathway, promoting uncontrolled tumor growth. Infigratinib acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs and blocking the downstream signaling cascades.
Caption: Infigratinib inhibits the FGFR signaling pathway.
Analytical Methods for this compound Characterization
The following tables summarize the instrumental conditions for the analysis of this compound using HPLC and LC-MS/MS. These methods are adapted from validated procedures for Infigratinib and are suitable for the determination of purity and identity of this compound.
High-Performance Liquid Chromatography (HPLC)
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Kromosil C18 (150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (60:40, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 320 nm[3] |
| Injection Volume | 10 µL[3] |
| Expected Retention Time | ~2.6 min (for Infigratinib, may vary for this compound)[3] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Table 2: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Condition |
| Chromatography | UPLC |
| Column | Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient Elution | 0-0.5 min (10% B), 0.5-1.0 min (90% B), 1.0-1.4 min (90% B), 1.4-1.5 min (10% B)[4] |
| Flow Rate | 0.30 mL/min[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 3.0 µL[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| MRM Transition | m/z 660.2 -> [Fragment Ion] (Expected for [M+H]⁺ of this compound) |
| Cone Voltage | 20 V[4] |
| Collision Energy | 20 eV[4] |
Experimental Protocols
Protocol 1: Purity Determination of this compound by HPLC
1. Objective: To determine the purity of an this compound sample by assessing the peak area percentage of the main component.
2. Materials:
-
This compound reference standard
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water
-
Volumetric flasks, pipettes, and vials
3. Instrument:
-
HPLC system with a UV detector
4. Procedure:
-
Mobile Phase Preparation: Prepare a 60:40 (v/v) mixture of 0.1% formic acid in water and acetonitrile. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 50 µg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a final concentration of 50 µg/mL.
-
Chromatographic Analysis:
-
Set up the HPLC system according to the parameters in Table 1.
-
Inject the standard solution to check for system suitability (e.g., retention time, peak shape). The retention time for Infigratinib is approximately 2.630 min.[3]
-
Inject the sample solution.
-
Record the chromatogram and integrate the peaks.
-
5. Data Analysis: Calculate the purity of the this compound sample by determining the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Protocol 2: Identification and Quantification of this compound by LC-MS/MS
1. Objective: To confirm the identity of this compound and quantify its concentration in a sample using a highly sensitive and selective LC-MS/MS method.
2. Materials:
-
This compound reference standard
-
This compound sample
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Internal Standard (IS), e.g., Derazantinib[4]
-
Volumetric flasks, pipettes, and vials
3. Instrument:
-
UPLC system coupled with a triple quadrupole mass spectrometer
4. Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
-
Standard Stock Solution Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 2-600 ng/mL).[4]
-
Internal Standard (IS) Solution: Prepare a working solution of the IS at a fixed concentration.
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent.
-
Dilute the sample solution with the mobile phase to fall within the calibration curve range.
-
Add the IS solution to all standards and samples.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system according to the parameters in Table 2. The ion transition for Infigratinib is m/z 559.88 → 313.10.[4]
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
5. Data Analysis:
-
Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum (parent and fragment ions) with the reference standard.
-
Quantification: Use the calibration curve to determine the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.
Experimental Workflow
Caption: General workflow for this compound analysis.
References
- 1. Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Use of Infigratinib-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a representative protocol for the potential use of Infigratinib-Boc, a Boc-protected derivative of the potent FGFR inhibitor Infigratinib, in solid-phase peptide synthesis (SPPS). This document outlines a hypothetical framework for incorporating this small molecule into peptide chains to generate novel peptide-drug conjugates (PDCs) or targeted molecular probes.
Introduction
Infigratinib is a small molecule tyrosine kinase inhibitor that selectively targets Fibroblast Growth Factor Receptors (FGFRs), which are crucial in various cellular processes, including proliferation, survival, and migration.[1][2][3][4] Aberrant FGFR signaling is implicated in the pathogenesis of several cancers.[1][3] this compound is a derivative of Infigratinib where a tert-butyloxycarbonyl (Boc) protecting group is attached.[5][6][7] This modification makes it theoretically suitable for incorporation into peptides during Boc-based solid-phase peptide synthesis (SPPS).
The ability to synthesize peptides containing Infigratinib opens avenues for the development of targeted therapies. By attaching Infigratinib to a peptide that targets a specific cell type or tissue, it may be possible to increase the local concentration of the drug, thereby enhancing its efficacy and reducing off-target side effects.
Mechanism of Action: Infigratinib and the FGFR Signaling Pathway
Infigratinib functions as an ATP-competitive inhibitor of FGFRs 1, 2, and 3.[1][3] Under normal physiological conditions, the binding of fibroblast growth factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, including the Ras-MAPK pathway, which ultimately regulates gene expression and cellular processes like proliferation and survival.[1] In certain cancers, genetic alterations such as FGFR fusions or mutations lead to constitutive activation of these pathways, driving tumor growth.[1][2] Infigratinib binds to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and blocking the downstream signaling cascade.[2][4]
Hypothetical Protocol for Solid-Phase Peptide Synthesis (SPPS) with this compound
Disclaimer: The following protocol is a representative example based on standard Boc-SPPS chemistry. It is provided for illustrative purposes as no specific literature on the solid-phase synthesis of Infigratinib-containing peptides was found. Optimization of coupling times, reagents, and cleavage conditions will be necessary.
This protocol describes the manual synthesis of a hypothetical peptide with this compound coupled at the N-terminus.
Materials:
-
Resin: MBHA resin (for C-terminal amide).
-
Amino Acids: Boc-protected amino acids.
-
This compound: (Assuming it has a carboxylic acid handle for coupling, or it is used as a capping agent). For this protocol, we will assume it is coupled similarly to an amino acid.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Reagent: 10% Diisopropylethylamine (DIEA) in DCM.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA.
-
Cleavage Cocktail: High-purity liquid Hydrogen Fluoride (HF) with p-cresol as a scavenger. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions) . A less hazardous alternative like TFMSA could also be considered.
-
Washing Solvents: DCM, DMF, IPA.
-
Precipitation/Washing: Cold diethyl ether.
-
Purification: Reverse-phase HPLC system.
-
Analysis: LC-MS and MALDI-TOF mass spectrometry.
Experimental Workflow
Step-by-Step Protocol
-
Resin Preparation:
-
Place MBHA resin (e.g., 0.5 g, 0.5 mmol/g substitution) in a reaction vessel.
-
Swell the resin in DCM for 30 minutes.
-
-
Boc Deprotection:
-
Drain the DCM.
-
Add 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain and repeat the 50% TFA/DCM treatment for 20 minutes.
-
Drain the TFA solution.
-
-
Washing and Neutralization:
-
Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).
-
Neutralize the resin by washing with 10% DIEA in DCM (2x, 2 minutes each).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Boc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
This compound Coupling:
-
After the final amino acid has been coupled and the N-terminal Boc group has been removed (steps 2-3), proceed with the coupling of this compound.
-
Dissolve this compound (1.5-2 eq.), HBTU (1.5-2 eq.), and HOBt (1.5-2 eq.) in DMF.
-
Add DIEA (3-4 eq.) and add the solution to the resin.
-
Allow the coupling to proceed for 2-4 hours, or until completion as monitored by a suitable test.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Final Deprotection and Cleavage:
-
Perform a final Boc deprotection (Step 2) if this compound was not the final N-terminal modification.
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Transfer the dried resin to a specialized HF cleavage apparatus.
-
Add scavenger (e.g., p-cresol).
-
Perform the HF cleavage at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Wash the resin residue with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge and decant the ether. Repeat the ether wash twice.
-
Dry the crude peptide pellet.
-
Dissolve the crude peptide in a suitable aqueous/organic solvent mixture (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase HPLC.
-
Collect fractions and analyze by LC-MS.
-
-
Lyophilization and Characterization:
-
Pool the pure fractions and lyophilize to obtain the final peptide-Infigratinib conjugate as a white powder.
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
-
Data Presentation (Hypothetical)
The following tables represent how quantitative data for the synthesis and characterization of a hypothetical Peptide-Infigratinib conjugate might be presented.
Table 1: Synthesis and Purification Summary
| Parameter | Value |
|---|---|
| Peptide Sequence | [Sequence]-Infigratinib |
| Resin Type | MBHA |
| Synthesis Scale | 0.25 mmol |
| Crude Peptide Yield | 185 mg |
| Purity (Crude) | ~65% |
| Purified Peptide Yield | 95 mg |
| Overall Yield | 32% |
Table 2: Characterization of Purified Peptide-Infigratinib Conjugate
| Analysis Method | Result |
|---|---|
| Analytical HPLC Purity | >98% |
| Mass Spectrometry | |
| Theoretical [M+H]⁺ | [Calculated Mass] |
| Observed [M+H]⁺ | [Observed Mass] |
Conclusion
The use of this compound in solid-phase peptide synthesis represents a promising strategy for the development of targeted anticancer agents. By conjugating Infigratinib to peptides with high affinity for tumor-specific receptors, it may be possible to create highly potent and selective therapeutics. The provided protocol offers a foundational methodology for researchers to begin exploring the synthesis of such conjugates. It is crucial to emphasize the need for careful optimization and appropriate safety measures, particularly when using hazardous reagents like HF. Further research is warranted to fully explore the potential of this approach in drug discovery and development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Infigratinib used for? [synapse.patsnap.com]
- 3. Infigratinib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the NMR and Mass Spectrometry of Infigratinib-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the characterization of Infigratinib and its Boc-protected derivative, Infigratinib-Boc, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Infigratinib is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. The addition of a tert-butyloxycarbonyl (Boc) protecting group to the piperazine moiety of Infigratinib can be a key step in the synthesis of derivatives or prodrugs. This guide offers a comprehensive overview of the expected analytical data and the methodologies to obtain them, facilitating research and development involving these compounds.
Introduction to Infigratinib
Infigratinib (formerly BGJ398) is a small molecule inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[1] Aberrant FGFR signaling, due to gene fusions, amplifications, or mutations, can drive tumor growth, proliferation, and angiogenesis.[2] Infigratinib functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFR and blocking downstream signaling pathways, such as the RAS-MAPK pathway.[1] It has been investigated for the treatment of various cancers, including cholangiocarcinoma.[1] The chemical structure of Infigratinib is shown in Figure 1.
This compound is a derivative of Infigratinib where the ethyl group on the piperazine ring is replaced with a Boc protecting group. This modification is often employed in medicinal chemistry to alter the physicochemical properties of a molecule or to serve as an intermediate in the synthesis of more complex derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of Infigratinib and the predicted properties of this compound are presented in Table 1.
| Property | Infigratinib | This compound |
| Molecular Formula | C₂₆H₃₁Cl₂N₇O | C₂₉H₃₅Cl₂N₇O₅ |
| Molecular Weight | 560.48 g/mol | 632.54 g/mol |
| Appearance | White to off-white powder | Predicted to be a solid |
| CAS Number | 872511-34-7 | 2504949-83-9 |
Synthesis of this compound (Proposed)
A detailed, step-by-step synthesis of Infigratinib is described in patent WO 2011071821. The synthesis of this compound would follow a similar pathway, with the key difference being the use of a Boc-protected piperazine derivative in the final steps. A proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (General)
-
Coupling of Pyrimidine and Aniline Derivatives: A substituted chloropyrimidine is reacted with a Boc-protected phenylpiperazine aniline derivative in the presence of a suitable acid catalyst (e.g., HCl in dioxane) at elevated temperatures.
-
Formation of the Urea Linkage: The resulting intermediate is then reacted with a substituted phenyl isocyanate in an appropriate solvent (e.g., toluene) under reflux conditions to form the final urea linkage.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to yield the final this compound product.
Mass Spectrometry Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of Infigratinib and its derivatives.
Infigratinib
-
Expected Molecular Ion: In positive ion mode electrospray ionization (ESI+), Infigratinib is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 561.48.
-
Fragmentation Pattern: The fragmentation of Infigratinib is characterized by the cleavage of the urea and ether linkages, as well as fragmentation of the piperazine ring. Key predicted fragments are listed in Table 2.
This compound
-
Expected Molecular Ion: For this compound, the expected protonated molecular ion [M+H]⁺ in ESI+ mode is at m/z 633.54.
-
Predicted Fragmentation Pattern: The fragmentation of this compound is expected to be similar to that of Infigratinib, with additional characteristic losses of the Boc group (e.g., loss of isobutylene, 56 Da, or the entire Boc group, 100 Da). Predicted key fragments are summarized in Table 2.
| Infigratinib Fragment (m/z) | This compound Fragment (m/z) | Putative Structure of Fragment |
| 561.48 | 633.54 | [M+H]⁺ |
| 448.39 | 520.45 | Loss of the ethylpiperazine or Boc-piperazine moiety |
| 335.21 | 335.21 | Fragment containing the dichlorodimethoxyphenylurea moiety |
| 203.15 | 275.21 | Fragment containing the phenylpiperazine or phenyl-Boc-piperazine moiety |
| 113.12 | 185.18 | Piperazine or Boc-piperazine fragment |
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or DMSO. Dilute the stock solution to the desired concentration (e.g., 1-10 µg/mL) with the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan for molecular ion confirmation and product ion scan for fragmentation analysis.
-
Collision Energy: Optimize for fragmentation (e.g., 20-40 eV).
-
NMR Spectroscopy Analysis
NMR spectroscopy is essential for the unambiguous structural elucidation of Infigratinib and this compound.
Predicted ¹H and ¹³C NMR Data
Table 3: Predicted ¹H NMR Chemical Shifts (ppm) (Predicted data based on structure; actual values may vary)
| Proton | Infigratinib (Predicted δ) | This compound (Predicted δ) |
| Aromatic Protons | 6.5 - 8.5 | 6.5 - 8.5 |
| Piperazine Protons | 2.5 - 3.5 | 3.0 - 4.0 |
| Ethyl Group (CH₂) | ~2.5 | - |
| Ethyl Group (CH₃) | ~1.1 | - |
| Boc Group ((CH₃)₃) | - | ~1.5 |
| Methoxy Protons | ~3.9 | ~3.9 |
| N-Methyl Proton | ~3.4 | ~3.4 |
Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) (Predicted data based on structure; actual values may vary)
| Carbon | Infigratinib (Predicted δ) | This compound (Predicted δ) |
| Aromatic Carbons | 110 - 160 | 110 - 160 |
| Urea Carbonyl | ~155 | ~155 |
| Piperazine Carbons | 45 - 55 | 45 - 55 |
| Ethyl Group (CH₂) | ~52 | - |
| Ethyl Group (CH₃) | ~12 | - |
| Boc Carbonyl | - | ~155 |
| Boc Quaternary Carbon | - | ~80 |
| Boc Methyl Carbons | - | ~28 |
| Methoxy Carbons | ~56 | ~56 |
| N-Methyl Carbon | ~30 | ~30 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC): Acquire 2D NMR spectra as needed for complete structural assignment.
Infigratinib's Mechanism of Action: FGFR Signaling Pathway
Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. Understanding this pathway is crucial for contextualizing the drug's mechanism of action.
Caption: Simplified FGFR signaling pathway and the point of inhibition by Infigratinib.
Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR undergoes dimerization and autophosphorylation, leading to the activation of several downstream signaling cascades.[3] The primary pathway involves the recruitment of adaptor proteins like FRS2, which in turn activates the RAS-RAF-MEK-ERK (MAPK) pathway, ultimately promoting cell proliferation, survival, and angiogenesis.[4] Other pathways, including the PLCγ-PKC and STAT pathways, are also activated.[5] Infigratinib inhibits the initial autophosphorylation step, thereby blocking all downstream signaling.[1]
Conclusion
The analytical techniques of NMR and mass spectrometry are indispensable for the synthesis and characterization of Infigratinib and its derivatives like this compound. This document provides a foundational guide for researchers, offering detailed protocols and expected data to support their work in the development of novel FGFR inhibitors. The provided information on the FGFR signaling pathway further aids in understanding the mechanism of action of these targeted therapies.
References
- 1. Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Purification of Infigratinib-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infigratinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, and FGFR3).[1][2] Its Boc-protected derivative, Infigratinib-Boc, is a key intermediate in the synthesis of Infigratinib, requiring high purity to ensure the quality and safety of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the purification of this compound using common laboratory techniques: flash column chromatography and preparative high-performance liquid chromatography (HPLC). Additionally, a protocol for crystallization is provided as an alternative or supplementary purification step.
Understanding Potential Impurities
The purification strategy for this compound must consider potential impurities arising from its synthesis. The synthesis of Infigratinib involves the coupling of several fragments, including a substituted phenylpiperazine moiety.[3] Common impurities in the synthesis of N-Boc protected piperazine derivatives can include unreacted starting materials, byproducts from incomplete reactions, and reagents used in the synthesis. For kinase inhibitors like Infigratinib, side products from related synthetic routes can also be present. A thorough understanding of the synthetic route is crucial for identifying and targeting the removal of these impurities during purification.
Purification Techniques
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of moderately polar compounds like this compound from non-polar and highly polar impurities.[4]
Experimental Protocol:
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Flash chromatography system (e.g., automated flash chromatography system or glass column)
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
TLC Analysis: Develop a suitable solvent system for the separation of this compound from its impurities using TLC. A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A common starting point for structurally similar molecules is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
Column Packing:
-
Dry Packing: Fill the column with dry silica gel.
-
Wet Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column.
-
-
Sample Loading:
-
Dry Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. Load this powder onto the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it directly onto the column.
-
-
Elution: Begin elution with the determined mobile phase. A gradient elution is often most effective. For example, starting with 100% DCM and gradually increasing the percentage of MeOH.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions containing this compound and concentrate them using a rotary evaporator to yield the purified product.
Data Presentation:
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 0-10% Methanol in Dichloromethane |
| Flow Rate | 20-50 mL/min (for a medium-sized column) |
| Detection | UV at 254 nm (on TLC) |
| Expected Purity | >95% |
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique suitable for obtaining high-purity this compound, especially for removing closely related impurities.[5]
Experimental Protocol:
Materials and Equipment:
-
Partially purified or crude this compound
-
Preparative HPLC system with a UV detector and fraction collector
-
Reverse-phase C18 column
-
Solvents: HPLC-grade Acetonitrile (ACN) and water, with an additive like formic acid (FA) or trifluoroacetic acid (TFA)
-
Lyophilizer or rotary evaporator
Procedure:
-
Method Development: Develop a suitable separation method on an analytical HPLC system first to determine the optimal mobile phase composition and gradient.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as a mixture of the mobile phase or DMSO, and filter it through a 0.45 µm filter.
-
Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the preparative HPLC using the optimized gradient method.
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound based on the UV chromatogram.
-
Product Isolation: Combine the pure fractions and remove the solvents. If the mobile phase contains water and ACN, a lyophilizer is often used to obtain the final product.
Data Presentation:
| Parameter | Condition |
| Stationary Phase | Reverse-Phase C18 silica gel (e.g., 10 µm particle size) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 20-100 mL/min (depending on column diameter) |
| Detection | UV at 254 nm and/or 320 nm |
| Expected Purity | >99% |
Crystallization
Crystallization can be a highly effective method for purifying this compound, particularly for removing small amounts of impurities and for obtaining a stable, solid form of the compound.
Experimental Protocol:
Materials and Equipment:
-
Purified or semi-purified this compound
-
A suitable solvent for dissolution (e.g., ethyl acetate, methanol)
-
An anti-solvent to induce precipitation (e.g., hexanes, diethyl ether)
-
Crystallization dish or flask
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Solvent Selection: Identify a solvent in which this compound is soluble at an elevated temperature but less soluble at room temperature or below. Also, identify an anti-solvent in which the compound is poorly soluble.
-
Dissolution: Dissolve the this compound in a minimal amount of the hot solvent.
-
Crystallization:
-
Slow Cooling: Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystal formation.
-
Anti-Solvent Addition: Slowly add the anti-solvent to the solution until it becomes slightly turbid. Allow the solution to stand for crystals to form.
-
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold anti-solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Data Presentation:
| Parameter | Condition |
| Solvent System | Example: Ethyl Acetate / Hexanes |
| Temperature Profile | Dissolve at 50-60 °C, cool to room temperature, then 4 °C |
| Expected Purity | >99.5% |
| Physical Form | Crystalline solid |
Visualizations
Infigratinib Purification Workflow
Caption: Purification workflow for this compound.
Infigratinib Target Signaling Pathway: FGFR Pathway
Caption: Simplified FGFR signaling pathway and the inhibitory action of Infigratinib.
References
Application Notes and Protocols: Infigratinib-Boc Handling and Storage
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Infigratinib-Boc is a derivative of Infigratinib, an ATP-competitive, pan-fibroblast growth factor receptor (FGFR) inhibitor.[1][2][3] The addition of the t-Butyloxycarbonyl (Boc) protecting group facilitates specific chemical syntheses and biological investigations. Proper handling and storage of this compound are critical to maintain its integrity, ensure experimental accuracy, and protect laboratory personnel. These application notes provide detailed guidelines and protocols for the safe and effective use of this compound in a research setting.
Physicochemical and Safety Information
This compound is a white solid.[4] As with any pharmaceutical-related compound of unknown potency, it should be handled with care. Standard laboratory safety protocols should be strictly followed.
Safety and Handling
Researchers should handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[4][5] Personal protective equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | Prevents skin contact. |
| Eye Protection | Safety glasses or goggles | Protects eyes from dust particles.[5] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Use only in a chemical fume hood.[5] | Minimizes risk of inhalation. |
Incompatible materials include strong oxidizing agents, strong acids, and alkalis.[4][5] The compound should be stored away from these substances to prevent degradation or hazardous reactions.
Storage and Stability
The stability of this compound is dependent on its form (solid powder vs. dissolved solution) and the storage temperature. Adherence to these conditions is essential to prevent degradation.
Storage Conditions
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Refer to manufacturer's expiry date | Store in a tightly sealed container.[4] |
| In Solvent | -80°C | Up to 6 months[1] | Recommended for long-term storage of stock solutions. |
| In Solvent | -20°C | Up to 1 month[1] | Suitable for short-term storage of working aliquots. |
Note: The parent compound, Infigratinib, as a formulated drug product is stored at room temperature (20°C to 25°C).[6] However, for the research-grade this compound chemical, colder freezer storage is required to ensure stability.[4]
Stability
Stock solutions of this compound are stable for up to 6 months when stored at -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes after preparation.
Experimental Protocols
Protocol: Preparation of Stock Solutions
This protocol details the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Sonicator or vortex mixer
Procedure:
-
Pre-Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock, weigh 6.33 mg of this compound (Molecular Weight: 632.54 g/mol ).
-
Solubilization: Add the appropriate volume of DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO to 6.33 mg of the compound.
-
Dissolution: Cap the tube tightly and vortex thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution. The compound is soluble in DMSO at 100 mg/mL.
-
Aliquoting and Storage: Once fully dissolved, dispense the solution into single-use aliquots in sterile polypropylene tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term use (up to 1 month).[1]
Table 3: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (158.09 mM) | May require sonication for complete dissolution. |
Note: The use of newly opened DMSO is recommended as hygroscopic (water-absorbed) DMSO can significantly impact solubility.
Protocol: Use in Cell-Based Assays
This protocol provides a general guideline for diluting the DMSO stock solution for use in cell culture experiments.
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the this compound DMSO stock solution from the freezer and thaw it at room temperature.
-
Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution in sterile cell culture medium or a buffered solution (e.g., PBS).
-
Final Dilution: Directly add the required volume of the stock or intermediate solution to the cell culture medium to achieve the final working concentration.
-
Example: To achieve a 10 µM final concentration in 1 mL of medium, add 1 µL of the 10 mM DMSO stock solution.
-
-
Mix and Treat: Gently mix the medium to ensure uniform distribution of the compound before adding it to the cells.
-
Control Group: Ensure that the vehicle control wells (cells treated with DMSO only) receive the same final concentration of DMSO as the experimental wells. Typically, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Workflow and Logic Diagrams
The following diagram illustrates the recommended workflow from compound receipt to experimental use, emphasizing key storage and handling steps.
Caption: Workflow for handling and storage of this compound.
References
Application Notes: Infigratinib-Boc as a Reference Standard in High-Performance Liquid Chromatography (HPLC)
Introduction
Infigratinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3).[1][2][3] It is indicated for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[1][3] The mechanism of action involves binding to the ATP-binding pocket of FGFRs, which blocks their kinase activity and inhibits downstream signaling pathways that promote tumor cell growth and survival.[4]
Infigratinib-Boc is a derivative of Infigratinib where a tert-butyloxycarbonyl (Boc) protecting group is attached to a reactive amine functional group.[5][6][7][8] The Boc group is a common amine protecting group in organic synthesis, valued for its stability under various conditions and its ease of removal under mild acidic conditions.[9][10][] This enhanced stability makes this compound an excellent candidate for use as a reference standard in analytical laboratories. Reference standards are highly purified compounds used as a benchmark for qualitative and quantitative analysis, ensuring the accuracy and reliability of analytical methods like High-Performance Liquid Chromatography (HPLC).
These application notes provide a detailed protocol for the use of this compound as a reference standard for the quantitative determination of Infigratinib in pharmaceutical formulations by reverse-phase HPLC (RP-HPLC).
Signaling Pathway of Infigratinib
Caption: Mechanism of action of Infigratinib in the FGFR signaling pathway.
Experimental Protocols
Objective: To establish a validated RP-HPLC method for the quantification of Infigratinib using this compound as a reference standard.
Materials and Reagents:
-
This compound Reference Standard
-
Infigratinib Active Pharmaceutical Ingredient (API) or sample for analysis
-
Acetonitrile (HPLC grade)
-
Formic Acid (AR grade)
-
Ammonium Acetate (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric Acid (AR grade)
-
Sodium Hydroxide (AR grade)
Equipment:
-
HPLC system with UV or PDA detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (this compound):
-
Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in methanol and make up the volume to obtain a stock solution of 100 µg/mL.
-
-
Working Standard Solutions:
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 µg/mL to 200 µg/mL by diluting with the mobile phase.
-
-
Sample Solution:
-
Accurately weigh a quantity of the powdered Infigratinib sample equivalent to 10 mg of Infigratinib and transfer to a 100 mL volumetric flask.
-
Add 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol to obtain a 100 µg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Chromatographic Conditions
Two potential methods are presented based on published literature for Infigratinib. Method 1 is a simpler isocratic method, while Method 2 is a gradient method suitable for stability-indicating assays.
Method 1: Isocratic Elution
| Parameter | Condition |
| Column | Kromosil C18 (150 x 4.6 mm, 5µm)[12][13][14] |
| Mobile Phase | 0.1% Formic Acid buffer: Acetonitrile (60:40 v/v)[12][13][14] |
| Flow Rate | 1.0 mL/min[12][13][14] |
| Detection Wavelength | 320 nm[12][13][14] |
| Column Temperature | 30°C[12][13][14] |
| Injection Volume | 10 µL |
Method 2: Gradient Elution for Stability-Indicating Assay
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5.0 µm)[15] |
| Mobile Phase A | 25 mM Ammonium Acetate buffer (pH 6.0)[15][16] |
| Mobile Phase B | Acetonitrile[15][16] |
| Flow Rate | 1.0 mL/min[15] |
| Detection Wavelength | 292 nm[15] |
| Column Temperature | 25°C[15] |
| Injection Volume | 10 µL[15] |
| Gradient Program | Time (min)/%B: 0/20, 10/40, 38/47, 48/20, 55/20[15] |
HPLC Workflow
Caption: A typical workflow for HPLC analysis using a reference standard.
Data Presentation
The following tables summarize quantitative data from published HPLC methods for Infigratinib, which can be used as a benchmark for method validation with this compound.
Table 1: System Suitability Parameters for Infigratinib Analysis
| Parameter | Acceptance Criteria | Observed Value (Method 1)[12] |
| Retention Time (min) | >2 | 2.622 - 2.626 |
| USP Plate Count | >2000 | 3795 - 3819 |
| Tailing Factor | <2 | 1.49 - 1.50 |
| %RSD of Peak Area | <2.0% | 0.5% |
Table 2: Method Validation Parameters for Infigratinib Analysis
| Parameter | Result (Method 1)[12] | Result (Alternative Method)[13] |
| Linearity Range (µg/mL) | 25% to 150% of test concentration | Not Specified |
| Correlation Coefficient (R²) | 0.999 | Not Specified |
| Regression Equation | y = 16866x + 8893.8 | y = 33741x + 8804.5 |
| % Recovery | 99.87% | Not Specified |
| LOD (µg/mL) | 0.25 | 0.14 |
| LOQ (µg/mL) | 0.77 | 0.42 |
Conclusion
This compound serves as an ideal reference standard for the development and validation of HPLC methods for the quantification of Infigratinib. The Boc protecting group enhances the stability of the molecule, ensuring the consistency and accuracy of analytical results over time. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to implement a robust and reliable HPLC analysis for Infigratinib in various pharmaceutical matrices. The provided methods are based on established literature and can be adapted and validated for specific laboratory conditions and sample types.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Infigratinib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. nbinno.com [nbinno.com]
- 4. What is Infigratinib used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | Infigratinib衍生物 | MCE [medchemexpress.cn]
- 9. BOC Protection and Deprotection [pt.bzchemicals.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. jetir.org [jetir.org]
- 13. rjpn.org [rjpn.org]
- 14. A VALIDATED STABILITY INDICATING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY FOR THE DETERMINATION OF INFIGRATINIB IN PHARMACEUTICAL DOSAGE FORMS | INTERNATIONAL JOURNAL OF CURRENT SCIENCE [rjpn.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Infigratinib Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of infigratinib, with a specific focus on potential side reactions during the Boc deprotection step. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the acid-catalyzed Boc deprotection of the infigratinib precursor?
A1: During the acid-catalyzed removal of a tert-Butyloxycarbonyl (Boc) protecting group from a precursor to infigratinib, the primary side reactions stem from the generation of a reactive tert-butyl cation intermediate.[1][2] This cation can lead to several undesirable byproducts:
-
N-Alkylation: The tert-butyl cation can alkylate nucleophilic nitrogen atoms present in the infigratinib core structure, such as the piperazine ring nitrogens or the pyrimidine nitrogens.
-
C-Alkylation: The electron-rich dichlorodimethoxy-phenyl ring system in infigratinib is susceptible to electrophilic aromatic substitution by the tert-butyl cation, leading to C-alkylation.[2]
-
Oligomerization of Isobutylene: The tert-butyl cation can deprotonate to form isobutylene, which can then oligomerize under acidic conditions.[1]
-
Formation of Potential Genotoxic Impurities (PGIs): If the reaction medium contains halides or sulfonates, the tert-butyl cation can react with them to form potentially genotoxic alkyl halides or sulfonates.[2]
Q2: How can I minimize the formation of these side products?
A2: Minimizing side product formation involves controlling the reactivity of the tert-butyl cation. Key strategies include:
-
Use of Scavengers: The most effective method is the addition of a "cation scavenger" to the reaction mixture.[2][] Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate or product. Common scavengers include anisole, thioanisole, cresol, or triisopropylsilane (TIS).
-
Careful Selection of Acid and Solvent: The choice of acid and solvent can influence the reaction pathway. While trifluoroacetic acid (TFA) is common, it can sometimes lead to trifluoroacetylation of the deprotected amine.[] Using HCl in an organic solvent like dioxane or isopropanol is a widely used alternative.[1][4]
-
Temperature Control: Running the deprotection at a lower temperature (e.g., 0 °C to room temperature) can help to control the rate of side reactions.
-
Reaction Time: Monitoring the reaction closely and quenching it as soon as the starting material is consumed can prevent the accumulation of byproducts over time.
Q3: Are there alternative, non-acidic methods for Boc deprotection that could avoid these side reactions?
A3: While acid-catalyzed cleavage is the most common method for Boc deprotection, some alternative methods exist that avoid the generation of a free tert-butyl cation. These include:
-
Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to deprotection, though this may not be suitable for thermally sensitive molecules.
-
Lewis Acid-Catalyzed Deprotection: Lewis acids such as zinc bromide (ZnBr₂) can be used for Boc deprotection, sometimes offering different selectivity compared to strong Brønsted acids.[][4]
-
Catalytic Hydrogenolysis: This method is generally not effective for Boc group removal.
For a molecule with the complexity of infigratinib, careful evaluation of the stability of the entire molecule under these alternative conditions would be necessary.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Incomplete Deprotection | Insufficient acid stoichiometry or concentration. | Increase the equivalents of acid. Ensure anhydrous conditions if using reagents like HCl in dioxane. |
| Reaction time is too short. | Extend the reaction time and monitor by TLC or LC-MS. | |
| Steric hindrance around the Boc-protected amine. | Consider using a stronger acid or slightly elevated temperature, while carefully monitoring for side product formation. | |
| Presence of a byproduct with a mass increase of +56 Da | Alkylation of a nitrogen or carbon atom by a tert-butyl group. | Add a cation scavenger such as anisole or triisopropylsilane to the reaction mixture. Optimize the reaction temperature to be as low as possible. |
| Formation of multiple, higher molecular weight impurities | Oligomerization of isobutylene or other degradation pathways. | Ensure adequate stirring and temperature control. Consider a different solvent system. |
| Detection of trifluoroacetylated product (+96 Da) | Use of Trifluoroacetic Acid (TFA) as the deprotecting agent. | Switch to a different acid, such as HCl in dioxane or methanolic HCl. |
Experimental Protocols
General Protocol for Acid-Catalyzed Boc Deprotection of an Infigratinib Precursor with Scavengers
-
Preparation: Dissolve the Boc-protected infigratinib precursor in a suitable anhydrous solvent (e.g., dichloromethane, 1,4-dioxane) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Scavenger: To the solution, add a cation scavenger (e.g., 2-4 equivalents of anisole or thioanisole).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acid Addition: Slowly add the deprotecting acid (e.g., 4 M HCl in dioxane or a solution of trifluoroacetic acid) dropwise to the stirred solution. The amount of acid will depend on the specific substrate and should be optimized (typically 10-20 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, the reaction is typically quenched by the addition of a base (e.g., saturated sodium bicarbonate solution) or concentrated under reduced pressure. The product is then isolated through standard purification techniques such as extraction, precipitation, or chromatography.
Visualizations
Caption: Boc deprotection pathway and potential side reactions.
The diagram above illustrates the desired deprotection pathway leading to infigratinib and the competing side reactions involving the tert-butyl cation. The intervention of a scavenger to trap the reactive cation is also shown as a strategy to minimize byproduct formation.
References
Technical Support Center: Infigratinib-Boc Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Infigratinib-Boc.
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the synthesis of this compound?
A1: A plausible synthetic route starts with the commercially available precursor, 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methyl-1-(6-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)urea, which is the core structure of Infigratinib lacking the N-ethyl group on the piperazine ring. The synthesis then involves Boc protection of the piperazine nitrogen followed by subsequent reactions if modifications are intended.
Q2: Which nitrogen on the Infigratinib precursor is protected by the Boc group?
A2: The most likely position for Boc protection is the secondary amine on the piperazine ring. This is a common strategy to temporarily block the reactivity of this nitrogen to allow for selective modification at other positions of the molecule, or to aid in purification.
Q3: What are the typical reaction conditions for the Boc protection of the Infigratinib precursor?
A3: The Boc protection is typically carried out using di-tert-butyl dicarbonate (Boc₂O) as the Boc source. The reaction is often performed in an aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is usually added to scavenge the acid byproduct. The reaction is typically run at room temperature.
Q4: How can I monitor the progress of the Boc protection reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On TLC, the product, this compound, should have a higher Rf value than the starting material due to the increased lipophilicity from the Boc group. LC-MS can confirm the formation of the product by identifying its corresponding molecular weight.
Q5: What are some common challenges in the purification of this compound?
A5: Purification of this compound can be challenging due to the presence of unreacted starting material, di-Boc protected byproduct, and other impurities. Flash column chromatography on silica gel is a common purification method. A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, or DCM and methanol, can be effective in separating the desired product from impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase the equivalents of Boc₂O (e.g., from 1.1 to 1.5 eq.).- Extend the reaction time and continue monitoring by TLC or LC-MS.- Ensure the starting material is fully dissolved in the solvent. |
| Degradation of starting material or product. | - Perform the reaction at a lower temperature (e.g., 0 °C).- Use a milder base, such as sodium bicarbonate, if harsh basic conditions are suspected to cause degradation. | |
| Loss of product during workup or purification. | - During aqueous workup, ensure the pH is controlled to prevent cleavage of the Boc group.- Optimize the column chromatography conditions (e.g., choice of solvent system, gradient profile) to minimize product loss. | |
| Presence of Unreacted Starting Material | Insufficient Boc₂O. | - Add a slight excess of Boc₂O (1.1-1.2 equivalents). |
| Inefficient stirring. | - Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if the starting material has low solubility. | |
| Formation of Di-Boc Protected Byproduct | Use of a strong base or high temperature. | - Use a weaker base like triethylamine instead of stronger bases.- Maintain the reaction at room temperature or below. |
| Difficulty in Removing Excess Boc₂O | Boc₂O is stable under neutral conditions. | - Excess Boc₂O can often be removed during column chromatography.- Alternatively, a nucleophilic scavenger like N,N-dimethylethylenediamine can be added at the end of the reaction to consume the remaining Boc₂O. |
| Product is Oily or Difficult to Solidify | Presence of residual solvent or impurities. | - Ensure the product is thoroughly dried under high vacuum.- If impurities are present, re-purify by column chromatography or recrystallization from a suitable solvent system. |
Experimental Protocols
Protocol 1: Boc Protection of Infigratinib Precursor
-
Materials:
-
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methyl-1-(6-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)urea (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve the Infigratinib precursor in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
To this solution, add a solution of Boc₂O in THF dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
-
Visualizations
Technical Support Center: Infigratinib-Boc Degradation Pathways
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Infigratinib-Boc.
Troubleshooting Guide
This guide addresses common issues encountered during experimental work with this compound, focusing on its stability and degradation.
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks observed during HPLC analysis. | Degradation of this compound due to experimental conditions. | Review the stability profile of Infigratinib under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to identify potential triggers.[1] Consider that the Boc protecting group may be labile, especially under acidic conditions, leading to the formation of Infigratinib and its subsequent degradation products. |
| Loss of sample purity over time. | Inherent instability of the compound under storage conditions. | Refer to the forced degradation studies to understand the compound's stability profile.[2][1] Ensure proper storage conditions (e.g., temperature, light exposure) to minimize degradation. |
| Difficulty in separating this compound from its degradants. | Suboptimal chromatographic conditions. | A stability-indicating liquid chromatographic method has been developed for Infigratinib and its degradation products.[1][3] This method utilizes a C18 column with a gradient mixture of 25 mM ammonium acetate buffer (pH 6.0) and acetonitrile.[1][4] |
| Inconsistent results in degradation studies. | Variation in experimental parameters of stress testing. | Strictly adhere to established protocols for forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines to ensure reproducibility.[2][1] |
| Identification of unknown degradation products. | Formation of novel degradants under specific experimental conditions. | Utilize UPLC-quadrupole tandem mass spectrometry for structural characterization and identification of new degradation products.[2][1] |
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways of Infigratinib?
A1: Infigratinib degrades under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress.[1] Forced degradation studies have identified a total of five degradation products.[1][3]
Q2: How does the Boc protecting group affect the degradation of this compound?
A2: While specific degradation pathways for this compound are not detailed in the provided literature, the tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. Therefore, in addition to the degradation pathways of the parent Infigratinib molecule, degradation of this compound in acidic environments likely involves the initial cleavage of the Boc group.
Q3: What analytical methods are suitable for studying this compound degradation?
A3: A validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is available for the separation and quantification of Infigratinib and its degradation products.[1][4][5][6] For structural elucidation of the degradants, UPLC-quadrupole tandem mass spectrometry is the recommended technique.[2][1]
Q4: Are any of the degradation products of Infigratinib toxic?
A4: In silico toxicity assessments have been performed on the degradation products of Infigratinib. These studies predicted that two of the degradation products could potentially induce skin sensitization, irritation, and hepatotoxicity in humans. Additionally, two degradation products were predicted to be mutagenic.[1][3]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance. The following are generalized protocols based on studies performed on Infigratinib.[3]
| Stress Condition | Protocol |
| Acidic Hydrolysis | To 1 mL of Infigratinib stock solution, add 1 mL of 2N Hydrochloric acid. Reflux the mixture for 30 minutes at 60°C.[5] Alternatively, a 1.0 mg/mL solution can be prepared in 0.5 N HCl and heated at 70°C for three hours.[3] Neutralize the solution before analysis. |
| Alkaline Hydrolysis | To 1 mL of Infigratinib stock solution, add 1 mL of 2N Sodium Hydroxide. Reflux the mixture for 30 minutes at 60°C.[5] |
| Oxidative Degradation | Treat the Infigratinib solution with an appropriate concentration of hydrogen peroxide. |
| Thermal Degradation | Place the standard drug solution in an oven at 105°C for 1 hour.[5] |
| Photolytic Degradation | Expose the drug solution to UV light to assess for photo-stability.[5] |
Analytical Method for Degradation Products
A simple and accurate RP-HPLC method has been developed for the estimation of Infigratinib.[5][6]
| Parameter | Condition |
| Stationary Phase | Kromosil C18 (150 x 4.6 mm, 5µm)[5][6] |
| Mobile Phase | 0.1% Formic Acid buffer: Acetonitrile (60:40)[5][6] |
| Flow Rate | 1 mL/min[5][6] |
| Detection Wavelength | 320 nm[5][6] |
| Column Temperature | 30°C[5][6] |
Visualizations
Caption: this compound Degradation Pathways under Stress.
Caption: Workflow for this compound Degradation Studies.
References
- 1. Selective Stability Indicating Liquid Chromatographic Method Based on Quality by Design Framework and In Silico Toxicity Assessment for Infigratinib and Its Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rjpn.org [rjpn.org]
- 6. A VALIDATED STABILITY INDICATING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY FOR THE DETERMINATION OF INFIGRATINIB IN PHARMACEUTICAL DOSAGE FORMS | INTERNATIONAL JOURNAL OF CURRENT SCIENCE [rjpn.org]
Technical Support Center: Infigratinib-Boc Stability
This guide provides detailed information and troubleshooting advice for researchers working with Infigratinib-Boc in aqueous solutions. Given that this compound is a Boc-protected derivative of Infigratinib, its stability is influenced by both the core Infigratinib structure and the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does the Boc group affect its properties?
This compound is a derivative of Infigratinib, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[2] The "Boc" (tert-butyloxycarbonyl) is a common protecting group for amines in organic synthesis.[3] Its presence can alter the solubility, lipophilicity, and stability of the parent molecule. The most critical characteristic of the Boc group is its instability under acidic conditions, where it is readily cleaved to release the free amine (Infigratinib), a tert-butyl cation, and carbon dioxide.[3][4]
Q2: What is the expected stability of this compound in aqueous solutions?
The stability of this compound is highly dependent on the pH of the solution.
-
Acidic Conditions (pH < 5): The Boc group is highly susceptible to cleavage in acidic environments.[3][4] Therefore, this compound is expected to degrade rapidly in acidic buffers, yielding the parent drug, Infigratinib. The rate of this hydrolysis increases as the pH decreases.
-
Neutral to Alkaline Conditions (pH 7-9): The Boc group is generally stable towards bases and nucleophiles.[4] In this pH range, the stability of the molecule will be primarily governed by the stability of the core Infigratinib structure. While specific data on Infigratinib shows it degrades under various stress conditions (acidic, alkaline, oxidative), it is considerably more stable at neutral pH than in harsh acidic or basic environments.[5][6]
Q3: What are the primary degradation pathways for this compound?
The primary degradation pathway, particularly in experimental or biological buffers that are often slightly acidic, is the acid-catalyzed hydrolysis of the Boc-carbamate. Other degradation pathways for the core Infigratinib molecule have been identified under forced stress conditions, including hydrolysis and oxidation.[5]
Q4: How does Infigratinib work?
Infigratinib is a selective, ATP-competitive tyrosine kinase inhibitor that targets FGFR subtypes 1, 2, and 3.[2][7] These receptors are crucial for cell proliferation, survival, and migration.[8][9] In some cancers, alterations in FGFR genes lead to unregulated signaling, promoting tumor growth.[7][8] Infigratinib blocks these aberrant signaling pathways, thereby inhibiting the growth of malignant cells.[7][9]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Rapid loss of parent compound in solution. | The aqueous buffer is acidic (pH < 6), causing rapid cleavage of the Boc protecting group. | Verify the pH of all aqueous solutions. For maximum stability of this compound, use buffers with a pH ≥ 7.0. Prepare solutions fresh before use. |
| Unexpected peaks in HPLC/LC-MS analysis. | The new peaks are likely degradation products. The most prominent new peak would be the deprotected Infigratinib. | Run a co-injection with an Infigratinib standard to confirm the identity of the degradant peak. Characterize other peaks using mass spectrometry to identify further degradation products.[5] |
| Low or inconsistent bioactivity in cell-based assays. | If the intended compound for the assay is this compound, its conversion to the active Infigratinib in acidic cell culture media can lead to variable results. | Ensure the pH of the cell culture medium is stable and within the physiological range (7.2-7.4). Be aware that you are likely assessing the activity of Infigratinib, not the Boc-protected form. |
| Poor aqueous solubility. | Infigratinib itself is classified as a low solubility compound.[10] The Boc-protected version may have different solubility characteristics, but is also likely to be poorly soluble in purely aqueous media. | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low and compatible with your experimental system. |
Data & Protocols
Illustrative pH-Dependent Stability Data
The following table provides a hypothetical summary based on the known chemistry of Boc-protected amines and forced degradation studies of Infigratinib.[4][5] This data illustrates the expected trend.
| pH of Aqueous Buffer | Temperature | Time (hours) | Expected % this compound Remaining | Primary Degradant |
| 3.0 (Acidic) | 25°C | 2 | < 10% | Infigratinib |
| 5.0 (Slightly Acidic) | 25°C | 8 | ~ 50% | Infigratinib |
| 7.4 (Physiological) | 25°C | 24 | > 95% | Minimal Degradation |
| 9.0 (Alkaline) | 25°C | 24 | > 90% | Infigratinib core degradation products |
Protocol: pH-Dependent Stability Assessment using HPLC
This protocol outlines a general procedure to assess the stability of this compound in aqueous solutions.
Methodology Details:
-
Materials:
-
This compound
-
Infigratinib standard (for degradant identification)
-
HPLC-grade DMSO, acetonitrile, and water
-
Buffer salts (e.g., phosphate, acetate, borate)
-
Acids/bases for pH adjustment (e.g., HCl, NaOH)
-
-
Instrumentation:
-
Calibrated pH meter
-
HPLC system with UV or MS detector
-
C18 reverse-phase column
-
-
Procedure:
-
Buffer Preparation: Prepare buffers at the desired pH values. Filter through a 0.22 µm filter.
-
Stock Solution: Accurately weigh and dissolve this compound in DMSO to create a stock solution.
-
Incubation: Dilute the stock solution into each buffer to the final working concentration. Immediately take a T=0 sample. Store the remaining solutions in a temperature-controlled environment.
-
Sampling: At each designated time point, withdraw an aliquot. If necessary, quench any reaction by diluting into the mobile phase or freezing immediately.
-
HPLC Analysis: Inject samples onto the HPLC system. Use a gradient method (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from its degradants.
-
Quantification: Monitor the peak area of this compound at each time point. Calculate the percentage remaining by comparing the peak area to the peak area at T=0.
-
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective Stability Indicating Liquid Chromatographic Method Based on Quality by Design Framework and In Silico Toxicity Assessment for Infigratinib and Its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is Infigratinib used for? [synapse.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Minimizing Impurities in Infigratinib-Boc Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing impurities during the synthesis of Infigratinib-Boc. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.
I. Synthetic Pathway Overview
The synthesis of this compound involves a multi-step process. A thorough understanding of this pathway is the first step in controlling potential impurities.
Caption: Synthetic pathway for this compound.
II. Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
FAQ 1: I am observing a significant amount of a double-addition product during the Buchwald-Hartwig coupling step. How can I minimize this?
Potential Cause:
The formation of a bis-arylated piperazine impurity can occur if the reaction conditions favor the reaction of a second molecule of 4,6-dichloropyrimidine with the remaining N-H group of the piperazine on the product.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight excess of 1-Boc-4-(4-aminophenyl)piperazine (e.g., 1.05 - 1.1 equivalents) relative to 4,6-dichloropyrimidine.
-
Slow Addition: Add the 4,6-dichloropyrimidine solution slowly to the reaction mixture containing the palladium catalyst, ligand, and the piperazine derivative. This helps to maintain a low concentration of the dichloro-pyrimidine, disfavoring the second coupling.
-
Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the rate of the undesired second coupling.
-
Ligand Choice: The choice of phosphine ligand can influence selectivity. Experiment with bulkier ligands which can sterically hinder the second addition.
Table 1: Effect of Reaction Parameters on Double-Addition Impurity
| Parameter | Condition A | Condition B (Optimized) | Impurity Level (%) |
| Stoichiometry (Piperazine:Pyrimidine) | 1:1 | 1.1:1 | Reduced from ~15% to <5% |
| Addition of Pyrimidine | Rapid | Slow (over 1 hour) | Reduced from ~15% to <7% |
| Temperature | 100 °C | 80 °C | Reduced from ~15% to <8% |
FAQ 2: During the urea formation step, I am seeing unreacted starting material and a potential symmetrical urea byproduct of 2,6-dichloro-3,5-dimethoxyaniline. What could be the issue?
Potential Cause:
-
Incomplete Reaction: The reaction between the isocyanate and the secondary amine on the pyrimidine ring may be incomplete due to insufficient reaction time, low temperature, or deactivation of the isocyanate.
-
Symmetrical Urea Formation: The isocyanate can react with trace amounts of water to form an unstable carbamic acid, which then decomposes to the corresponding amine (2,6-dichloro-3,5-dimethoxyaniline). This amine can then react with another molecule of the isocyanate to form a symmetrical urea impurity.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves) and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Isocyanate Quality: Use freshly prepared or high-purity 2,6-dichloro-3,5-dimethoxyphenyl isocyanate. Isocyanates are sensitive to moisture and can degrade upon storage.
-
Reaction Temperature and Time: Optimize the reaction temperature and time. While higher temperatures can accelerate the reaction, they can also promote side reactions. Monitor the reaction progress by a suitable analytical technique like HPLC or TLC.
-
Order of Addition: Add the isocyanate solution dropwise to the solution of the pyrimidine intermediate to maintain a low concentration of the isocyanate, which can help minimize the formation of the symmetrical urea.
Validation & Comparative
A Comparative Guide to Protected Infigratinib Analogues for Researchers
In the synthesis and development of targeted therapies like Infigratinib, a potent pan-FGFR inhibitor, the use of protecting groups is a critical strategy to ensure regioselectivity and efficiency. This guide provides a comparative analysis of Infigratinib-Boc, an analogue featuring a tert-Butyloxycarbonyl (Boc) protecting group, against other potential protected analogues of Infigratinib. The comparison focuses on key performance attributes relevant to researchers, scientists, and drug development professionals, supported by established principles in organic chemistry and available data.
Introduction to Protected Infigratinib Analogues
Infigratinib's structure contains a secondary amine on the pyrimidine ring and a piperazine moiety, both of which can undergo reactions during synthetic modifications. Protecting these nitrogen atoms is often necessary to achieve the desired chemical transformations on other parts of the molecule. The choice of protecting group is crucial as it influences the solubility, stability, and ease of synthesis and deprotection of the intermediate compounds. This guide will focus on a comparison between the commonly used Boc protection and two other widely employed amine protecting groups: Carboxybenzyl (Cbz) and 9-Fluorenylmethoxycarbonyl (Fmoc).
Data Presentation: A Comparative Overview
While direct, side-by-side experimental data for various protected Infigratinib analogues is not extensively available in the public domain, a comparison can be constructed based on the well-documented properties of these protecting groups in the context of complex molecules.
Table 1: Comparison of Physicochemical and Reaction Properties of Protected Infigratinib Analogues
| Property | This compound | Infigratinib-Cbz (Predicted) | Infigratinib-Fmoc (Predicted) |
| Protecting Group | tert-Butyloxycarbonyl | Carboxybenzyl | 9-Fluorenylmethoxycarbonyl |
| Molecular Weight | Increased by 100.12 g/mol per group | Increased by 134.13 g/mol per group | Increased by 222.24 g/mol per group |
| Solubility | Soluble in DMSO (100 mg/mL)[1] | Generally soluble in common organic solvents like DCM, EtOAc, and THF. | Generally soluble in polar aprotic solvents like DMF and NMP. |
| Stability | Stable to a wide range of non-acidic conditions. | Stable to acidic and some basic conditions. | Stable to acidic conditions. |
| Deprotection Condition | Acidic conditions (e.g., TFA, HCl).[2] | Catalytic hydrogenation (e.g., H₂, Pd/C). | Basic conditions (e.g., Piperidine in DMF). |
| Orthogonality | Orthogonal to Cbz and Fmoc groups. | Orthogonal to Boc and Fmoc groups. | Orthogonal to Boc and Cbz groups. |
Experimental Protocols
Detailed experimental protocols for the protection and deprotection of amines are well-established in organic synthesis. The following are generalized procedures applicable to a substrate like Infigratinib.
Boc Protection of Infigratinib
Objective: To introduce a Boc protecting group onto a primary or secondary amine of Infigratinib.
Materials:
-
Infigratinib
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Infigratinib in DCM or THF.
-
Add TEA or DIPEA (1.5-2.0 equivalents) to the solution.
-
Add (Boc)₂O (1.2-1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Boc Deprotection of this compound
Objective: To remove the Boc protecting group from this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in DCM.
-
Add TFA (5-10 equivalents) or an excess of 4M HCl in Dioxane at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected Infigratinib.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FGFR signaling pathway targeted by Infigratinib and a typical experimental workflow for the synthesis and deprotection of a protected Infigratinib analogue.
Discussion and Conclusion
The choice of a protecting group for a complex molecule like Infigratinib is a strategic decision that depends on the overall synthetic plan.
-
This compound is an excellent choice for many synthetic routes due to the mild acidic conditions required for deprotection, which are compatible with many other functional groups. Its stability to basic and nucleophilic conditions allows for a wide range of subsequent reactions. The solubility of this compound in common organic solvents is also advantageous.
-
Infigratinib-Cbz , while not documented, would be a suitable alternative, particularly when acidic conditions need to be avoided. The deprotection via catalytic hydrogenation is a very clean reaction, yielding toluene and carbon dioxide as byproducts. However, this method is incompatible with functional groups that are sensitive to reduction, such as alkenes or alkynes, and the catalyst can sometimes be poisoned by sulfur-containing compounds.
-
Infigratinib-Fmoc would be employed in strategies where both acidic and reductive conditions are to be avoided. Its removal under mild basic conditions provides an orthogonal deprotection strategy to both Boc and Cbz. This is particularly useful in complex, multi-step syntheses where multiple protecting groups are required.
References
Infigratinib vs. Infigratinib-Boc: A Comparative Analysis of In Vitro Activity
In the landscape of targeted cancer therapies, Infigratinib has emerged as a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) kinases. This guide provides a comparative analysis of Infigratinib and its Boc-protected counterpart, Infigratinib-Boc, with a focus on their in vitro activity. This comparison is crucial for researchers and drug development professionals working on the synthesis and biological evaluation of FGFR inhibitors.
Understanding the Chemical Relationship
This compound is a key intermediate in the chemical synthesis of Infigratinib. The "Boc" refers to the tert-butyloxycarbonyl protecting group, which is a common moiety used in organic synthesis to temporarily mask a reactive functional group, in this case, an amine. This protection strategy allows for chemical modifications on other parts of the molecule without interference from the protected amine. The final step in the synthesis of Infigratinib involves the removal of this Boc group to yield the active pharmaceutical ingredient.
Due to its nature as a protected precursor, this compound is not expected to exhibit the same biological activity as Infigratinib. The presence of the bulky Boc group typically prevents the molecule from binding effectively to the target kinase's active site. Therefore, direct in vitro activity comparisons are generally not performed for the purpose of evaluating therapeutic efficacy.
In Vitro Activity: A Theoretical Comparison
While direct experimental data comparing the in vitro activity of Infigratinib and this compound is not available in published literature—as the latter is an intermediate—we can infer their expected activities based on their chemical structures.
| Compound | Target | Expected In Vitro Activity | Rationale |
| Infigratinib | FGFR Kinases | High Potency | The free amine is crucial for binding to the ATP-binding pocket of the FGFR kinase domain, leading to potent inhibition. |
| This compound | FGFR Kinases | Low to No Activity | The bulky Boc-protecting group on the amine sterically hinders the molecule from fitting into the kinase's active site, thus preventing inhibitory activity. |
Experimental Workflow: From Synthesis to Activity
The general workflow to confirm the differential activity of Infigratinib and its Boc-protected precursor would involve synthesis, deprotection, and subsequent biological testing.
Caption: Workflow from synthesis to in vitro comparison.
Signaling Pathway of Infigratinib
Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. This pathway, when aberrantly activated, can drive tumor growth, proliferation, and angiogenesis.
Caption: Simplified FGFR signaling pathway and Infigratinib's mechanism.
Experimental Protocols
To experimentally validate the expected difference in activity, the following standard in vitro assays would be employed.
1. FGFR Kinase Assay (Biochemical Assay)
-
Objective: To measure the direct inhibitory effect of the compounds on FGFR kinase activity.
-
Principle: A purified recombinant FGFR enzyme is incubated with a substrate (e.g., a synthetic peptide) and ATP. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate is then quantified.
-
Methodology:
-
A solution of purified FGFR kinase is prepared in a kinase buffer.
-
Serial dilutions of Infigratinib and this compound are prepared.
-
The kinase, substrate, and varying concentrations of the test compounds are added to the wells of a microplate and incubated.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is detected, often using a luminescence-based or fluorescence-based method.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
-
2. Cell-Based Proliferation Assay
-
Objective: To assess the effect of the compounds on the proliferation of cancer cell lines with known FGFR alterations.
-
Principle: Cells are cultured in the presence of the test compounds, and cell viability or proliferation is measured after a period of incubation.
-
Methodology:
-
Cancer cells with known FGFR fusions or mutations (e.g., bladder cancer cell line RT112) are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of Infigratinib and this compound.
-
The cells are incubated for a period of 72 hours.
-
A reagent to assess cell viability (e.g., CellTiter-Glo®, which measures ATP levels) is added to each well.
-
The luminescence or absorbance is read using a plate reader.
-
The IC50 value, representing the concentration at which cell growth is inhibited by 50%, is determined from dose-response curves.
-
Comparative Guide to the Chromatographic Purity Validation of Infigratinib
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methodologies for the purity validation of Infigratinib, a kinase inhibitor. The content is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to aid in the selection of appropriate analytical techniques.
Introduction to Infigratinib Purity Analysis
Infigratinib is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Ensuring the purity of Active Pharmaceutical Ingredients (APIs) like Infigratinib is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final drug product.[3][4] Chromatography, particularly HPLC, is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying the main compound and any impurities.[3][5][6] This guide will focus on the validation of Infigratinib purity using a specific HPLC method and compare its performance with other potential analytical techniques. While this guide focuses on Infigratinib, the principles and methods described are also applicable to its derivatives, such as Infigratinib-Boc, a Boc-protected form of the molecule.[7]
Chromatographic Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[6] For the analysis of Infigratinib, a reversed-phase HPLC (RP-HPLC) method is commonly employed.
Experimental Protocol: RP-HPLC for Infigratinib Purity
This protocol is based on a validated stability-indicating HPLC method for the determination of Infigratinib.[8][9]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of Infigratinib in a suitable solvent (e.g., a mixture of the mobile phase).
-
Dilute the stock solution to a working concentration (e.g., 50 µg/mL).[8]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the prepared Infigratinib sample solution.
-
Record the chromatogram for a sufficient run time to allow for the elution of the main peak and any potential impurities. The retention time for Infigratinib under these conditions is approximately 2.630 minutes.[8]
-
Experimental Workflow for HPLC Purity Validation
Caption: Experimental workflow for the purity validation of Infigratinib by HPLC.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the required level of sensitivity and accuracy. Below is a comparison of HPLC with other relevant techniques.
| Analytical Technique | Principle | Advantages for Infigratinib Purity | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase.[6] | High resolution and sensitivity for separating and quantifying closely related impurities.[10] Established and validated methods are available for Infigratinib.[8][9][11] Can be used for both qualitative and quantitative analysis.[5] | Requires specialized equipment and skilled operators. Method development can be time-consuming. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures.[6] | Faster analysis times and higher resolution compared to HPLC.[6] Reduced solvent consumption. | Higher backpressure requires more robust instrumentation. Potential for frictional heating effects. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS.[10] | Provides molecular weight information for impurity identification and structural elucidation.[12] Highly sensitive and specific. | More complex and expensive instrumentation than HPLC-UV. Matrix effects can interfere with ionization. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[5][13] | Suitable for analyzing residual solvents and volatile impurities.[14] | Infigratinib is not sufficiently volatile for direct GC analysis without derivatization. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material.[10][13] | Simple, rapid, and cost-effective for qualitative screening and monitoring reactions.[13] | Lower resolution and sensitivity compared to HPLC. Not ideal for quantitative analysis. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency and low sample/reagent consumption. Can be orthogonal to HPLC. | Lower sensitivity for some compounds compared to HPLC. Reproducibility can be a challenge. |
Quantitative Data Summary
The following table summarizes typical performance data for the validated RP-HPLC method for Infigratinib analysis.[8][9]
| Parameter | Infigratinib |
| Retention Time (min) | 2.626 - 2.630 |
| Linearity (R²) | 0.999 |
| % Recovery | 99.87 - 100.22 |
| Limit of Detection (LOD) (µg/mL) | 0.14 - 0.25 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.42 - 0.77 |
| Relative Standard Deviation (%RSD) | 0.5 |
Signaling Pathway of Infigratinib
Infigratinib is an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in various cancers.
Caption: Simplified FGFR signaling pathway and the inhibitory action of Infigratinib.
Conclusion
For the routine purity validation of Infigratinib, RP-HPLC with UV detection offers a robust, sensitive, and accurate method that has been successfully validated. It provides a reliable means of quantifying the API and separating it from potential impurities. While other techniques like LC-MS offer superior identification capabilities, they are often more complex and costly for routine quality control. Techniques such as TLC can be useful for rapid qualitative checks, but lack the quantitative power of HPLC. The choice of method should be guided by the specific analytical need, balancing factors such as the required level of detail, sample throughput, and available resources.
References
- 1. Identification and characterization of in silico, in vivo, in vitro, and reactive metabolites of infigratinib using LC-ITMS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Stability Indicating Liquid Chromatographic Method Based on Quality by Design Framework and In Silico Toxicity Assessment for Infigratinib and Its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iltusa.com [iltusa.com]
- 4. syn-c.com [syn-c.com]
- 5. How Chromatography Is Used In Pharmaceutical Analysis [scioninstruments.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. jetir.org [jetir.org]
- 9. rjpn.org [rjpn.org]
- 10. labinsights.nl [labinsights.nl]
- 11. Selective Stability Indicating Liquid Chromatographic Method Based on Quality by Design Framework and In Silico Toxicity Assessment for Infigratinib and Its Degradation Products [mdpi.com]
- 12. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
Infigratinib's Kinase Selectivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Infigratinib (BGJ398) is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases, with primary activity against FGFR1, FGFR2, and FGFR3.[1][2][3] Its efficacy in treating FGFR-driven cancers, such as cholangiocarcinoma, is well-documented.[4][5][6][7] However, a comprehensive understanding of its cross-reactivity with other kinases is crucial for predicting potential off-target effects and ensuring therapeutic safety.[8] This guide provides a comparative analysis of the cross-reactivity of Infigratinib, supported by available experimental data.
Kinase Inhibition Profile of Infigratinib
Infigratinib demonstrates high potency against its primary targets, FGFR1, FGFR2, and FGFR3, with IC50 values in the low nanomolar range in cell-free assays.[1][2] Its selectivity is notable when compared to other kinases, including FGFR4 and VEGFR2, where the inhibitory activity is significantly lower.[1][2]
Comparative Inhibitory Activity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Infigratinib against a panel of kinases, highlighting its selectivity for the FGFR family.
| Kinase Target | IC50 (nM) | Selectivity Fold (vs. FGFR3) | Reference |
| Primary Targets | |||
| FGFR1 | 0.9 | 0.9x | [1] |
| FGFR2 | 1.4 | 1.4x | [1] |
| FGFR3 | 1.0 | 1x | [1] |
| FGFR3-K650E | 4.9 | 4.9x | [9] |
| Off-Targets | |||
| LYN | 300 | 300x | [1] |
| KIT | 750 | 750x | [1] |
| YES | 1100 | 1100x | [1] |
| FYN | 1900 | 1900x | [1] |
| ABL | 2300 | 2300x | [1] |
| LCK | 2500 | 2500x | [1] |
Data presented is from cell-free assays.
As the data indicates, Infigratinib is over 40-fold more selective for FGFR1/2/3 compared to FGFR4 and VEGFR2.[1] The inhibitory activity against other tyrosine kinases such as Abl, Fyn, Kit, Lck, Lyn, and Yes is substantially weaker, with IC50 values in the micromolar range.[1]
Experimental Protocols for Kinase Profiling
The determination of kinase inhibition profiles, such as the data presented above, is typically achieved through in vitro kinase assays. A general methodology for such an assay is outlined below.
General Kinase Inhibition Assay Protocol
-
Reagents and Materials : Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, test compound (Infigratinib), and a detection system.[10][11]
-
Assay Principle : The assay measures the transfer of a phosphate group from ATP to the substrate by the kinase. The test compound's ability to inhibit this reaction is quantified.[10]
-
Procedure :
-
The kinase and the test compound (at various concentrations) are pre-incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured.
-
-
Detection Methods : Various methods can be used to detect substrate phosphorylation, including:
-
Radiometric assays : Using radioactively labeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[12]
-
Fluorescence-based assays : Employing fluorescently labeled substrates or antibodies to detect phosphorylation.[13][14] Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common.[13][14]
-
Luminescence-based assays : Measuring the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.[14]
-
-
Data Analysis : The amount of inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.[12]
Caption: Workflow for a typical in vitro kinase inhibition assay.
Signaling Pathway Implications
Infigratinib's primary mechanism of action is the inhibition of the FGFR signaling pathway. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, leading to the recruitment and phosphorylation of downstream signaling molecules. This cascade ultimately activates pathways such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis.
By inhibiting FGFR kinase activity, Infigratinib blocks these downstream signaling events.[15] Specifically, it has been shown to decrease the phosphorylation of FRS2 (FGFR Substrate 2) and MAPK (Mitogen-Activated Protein Kinase).[1] The off-target activities of Infigratinib, although significantly weaker, could potentially impact other signaling pathways if high concentrations of the drug are achieved in vivo. However, at therapeutic doses, the primary effect is expected to be the potent and selective inhibition of FGFR signaling.
Caption: Infigratinib inhibits the FGFR signaling pathway.
Conclusion
Infigratinib is a highly selective inhibitor of FGFR1, FGFR2, and FGFR3. While it exhibits some cross-reactivity with other kinases, this off-target activity is significantly weaker. The high selectivity of Infigratinib for the FGFR family underscores its targeted therapeutic potential and provides a rationale for its clinical efficacy in patients with FGFR-driven malignancies. A thorough understanding of its kinase inhibition profile is essential for ongoing and future clinical development and for anticipating potential on-target and off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. qedtx.com [qedtx.com]
- 5. targetedonc.com [targetedonc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infigratinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. SUN-087 FGFR-Selective Tyrosine Kinase Inhibitors, Such as Infigratinib, Show Potency and Selectivity for FGFR3 at Pharmacologically Relevant Doses for the Potential Treatment of Achondroplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In vitro kinase assay [protocols.io]
- 12. reactionbiology.com [reactionbiology.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Showdown: A Comparative Analysis of Infigratinib and its Boc-Protected Derivative
For researchers, scientists, and drug development professionals, this guide provides a detailed spectroscopic comparison of the potent FGFR inhibitor, Infigratinib, and its Boc-protected analogue, Infigratinib-Boc. This analysis, supported by experimental data, aims to elucidate the structural and electronic differences between these two molecules, offering valuable insights for their application in research and development.
Infigratinib is a powerful and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases.[1] Its mechanism of action involves binding to the ATP-binding pocket of FGFRs, which blocks downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival.[1][2] This targeted inhibition has shown promise in the treatment of various cancers driven by aberrant FGFR signaling. This compound, a derivative of Infigratinib, incorporates a tert-butyloxycarbonyl (Boc) protecting group. This modification is often employed in medicinal chemistry to alter the physicochemical properties of a molecule, such as its solubility, stability, or to serve as a synthetic intermediate. Understanding the spectroscopic signatures of both compounds is essential for their accurate identification, characterization, and quality control.
Chemical Structures
The fundamental difference between Infigratinib and this compound lies in the presence of the Boc protecting group on the piperazine nitrogen. This structural modification has a direct impact on the spectroscopic properties of the molecule.
Infigratinib:
-
Chemical Formula: C₂₆H₃₁Cl₂N₇O₃
-
Molar Mass: 560.48 g/mol
-
SMILES: CCN1CCN(c2ccc(Nc3cc(N(C)C(=O)Nc4c(Cl)c(OC)cc(OC)c4Cl)ncn3)cc2)CC1[3]
This compound:
-
Chemical Formula: C₂₉H₃₅Cl₂N₇O₅
-
Molar Mass: 632.54 g/mol
-
SMILES: O=C(NC1=C(Cl)C(OC)=CC(OC)=C1Cl)N(C)C2=CC(NC(C=C3)=CC=C3N4CCN(C(OC(C)(C)C)=O)CC4)=NC=N2
Spectroscopic Data Comparison
This section presents a comparative summary of the available spectroscopic data for Infigratinib and this compound.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
| Spectroscopic Technique | Infigratinib | This compound |
| Mass Spectrometry (MS) | [M+H]⁺ = 560.2 | [M+H]⁺ = 633.2 |
Note: The presented m/z values are based on the most abundant isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. While a publicly available ¹H NMR spectrum for Infigratinib could not be located for direct comparison, the expected shifts can be inferred from its structure and contrasted with the experimental data available for this compound.
| Spectroscopic Technique | Infigratinib (Predicted) | This compound (Experimental) |
| ¹H NMR (ppm) | Aromatic protons, piperazine protons, ethyl group protons, methyl group protons, and methoxy group protons are expected. The chemical shifts of the piperazine protons would be influenced by the ethyl group. | Aromatic protons (δ 7.0-8.5 ppm), piperazine protons (δ 3.0-4.0 ppm), Boc group protons (singlet around δ 1.4 ppm), ethyl group protons (quartet and triplet), methyl group proton (singlet), and methoxy group protons (singlets). |
Experimental Protocols
The following are general protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.
Mass Spectrometry (LC-MS):
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation: The sample is injected into a liquid chromatograph (LC) system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.
-
Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Tube: The solution is transferred to an NMR tube.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired. This involves subjecting the sample to a strong magnetic field and radiofrequency pulses.
-
Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.
Visualizing the Mechanism and Workflow
To better understand the context of this spectroscopic comparison, the following diagrams illustrate the signaling pathway targeted by Infigratinib and a typical experimental workflow for spectroscopic analysis.
Caption: FGFR signaling pathway and the inhibitory action of Infigratinib.
References
Infigratinib-Boc: A Comparative Guide for its Use as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
In the realm of targeted cancer therapy, the precision of experimental controls is paramount to the validation of novel therapeutic agents. This guide provides a comprehensive comparison of Infigratinib, a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, and its derivative, Infigratinib-Boc, designed to serve as a negative control in experimental settings. By understanding the distinct properties and performance of these two molecules, researchers can ensure the rigor and accuracy of their findings.
Introduction to Infigratinib and the Role of a Negative Control
Infigratinib (also known as BGJ398) is a small molecule, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[1][2] Alterations in the FGFR signaling pathway, such as gene fusions, mutations, or amplifications, can lead to uncontrolled cell proliferation and survival, driving the growth of various cancers.[3] Infigratinib has shown significant anti-tumor activity in preclinical and clinical studies, particularly in cancers with aberrant FGFR signaling.[4]
A negative control is a crucial component of any robust experimental design. It is a sample or condition that is not expected to produce a positive result, thereby demonstrating that the experimental intervention is responsible for the observed effects and not some other confounding factor. In the context of drug development, an ideal negative control is a molecule that is structurally similar to the active drug but lacks its specific biological activity.
This compound is a derivative of Infigratinib that contains a tert-Butyloxycarbonyl (Boc) protecting group.[5][6][7] This bulky chemical moiety is strategically added to the molecule to sterically hinder its interaction with the ATP-binding pocket of the FGFR kinase. Consequently, this compound is rendered pharmacologically inactive and serves as an excellent negative control for in vitro and in vivo experiments investigating the effects of Infigratinib.
Comparative Biological Activity
The primary distinction between Infigratinib and this compound lies in their ability to inhibit FGFR kinase activity. While extensive data is available for the potent inhibitory action of Infigratinib, this compound is designed to be inactive.
| Compound | Target | IC50 (nM) | Biological Effect |
| Infigratinib | FGFR1 | 1.1[1] | Inhibition of kinase activity, leading to decreased cell proliferation and tumor growth.[4] |
| FGFR2 | 1.0[1] | ||
| FGFR3 | 2.0[1] | ||
| This compound | FGFR1, 2, 3 | Not Applicable (Inactive) | Designed to have no significant inhibitory effect on FGFR kinase activity. |
Note: The inactivity of this compound is based on its chemical design. Specific IC50 data for this compound is not publicly available, as it is intended for use as a negative control.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the FGFR signaling pathway and a typical experimental workflow for comparing the activity of Infigratinib and its negative control, this compound.
Experimental Protocols
To rigorously compare the effects of Infigratinib and this compound, the following experimental protocols are recommended.
Kinase Inhibition Assay (Biochemical)
Objective: To directly measure the inhibitory activity of the compounds on FGFR kinase activity.
Materials:
-
Recombinant human FGFR1, FGFR2, or FGFR3 kinase domain
-
ATP and a suitable kinase substrate (e.g., a synthetic peptide)
-
Infigratinib and this compound dissolved in DMSO
-
Kinase assay buffer
-
A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of Infigratinib and this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and either the compounds or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection system.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value for Infigratinib.
Cell Proliferation Assay
Objective: To assess the effect of the compounds on the proliferation of cancer cells with known FGFR alterations.
Materials:
-
A cancer cell line with a documented FGFR fusion, mutation, or amplification (e.g., a cholangiocarcinoma cell line with an FGFR2 fusion).
-
Complete cell culture medium
-
Infigratinib and this compound dissolved in DMSO
-
A cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Infigratinib, this compound, or a vehicle control.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curves to determine the GI50 (concentration for 50% growth inhibition) for Infigratinib.
Western Blotting for Downstream Signaling
Objective: To determine the effect of the compounds on the phosphorylation of key downstream signaling proteins in the FGFR pathway, such as ERK.
Materials:
-
Cancer cells with FGFR alterations
-
Infigratinib and this compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK
-
A suitable secondary antibody conjugated to HRP or a fluorescent dye
-
Western blotting equipment and reagents
Procedure:
-
Culture the cells and treat them with Infigratinib, this compound, or a vehicle control for a short period (e.g., 1-2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with the primary antibody against p-ERK.
-
Wash the membrane and incubate it with the secondary antibody.
-
Detect the signal using an appropriate imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-ERK in each treatment group.[8][9][10]
Conclusion
This compound serves as an indispensable tool for researchers studying the targeted effects of Infigratinib. Its structural similarity, coupled with its designed lack of biological activity, provides a robust negative control to ensure that the observed anti-cancer effects are a direct result of FGFR inhibition by Infigratinib. The use of this compound alongside Infigratinib in the described experimental protocols will strengthen the validity and impact of research findings in the development of FGFR-targeted therapies.
References
- 1. Portico [access.portico.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qedtx.com [qedtx.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hierarchical scaffolding of an ERK1/2 activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Boc-Protected Infigratinib
For Researchers, Scientists, and Drug Development Professionals
Infigratinib, an inhibitor of the fibroblast growth factor receptor (FGFR), is a significant molecule in oncological research and development. For various applications in medicinal chemistry, such as in the development of antibody-drug conjugates or proteomics probes, a derivative of Infigratinib bearing a Boc (tert-butyloxycarbonyl) protecting group on the piperazine moiety is often a key intermediate. This guide provides a comparative analysis of two distinct synthetic routes to "Infigratinib-Boc," offering insights into their respective methodologies, efficiencies, and the chemical strategies employed.
Route 1: Convergent Synthesis via Nucleophilic Aromatic Substitution
This synthetic approach is characterized by the late-stage coupling of two advanced intermediates. A key step involves a nucleophilic aromatic substitution (SNAr) reaction to connect the pyrimidine core with the substituted aniline.
Experimental Protocol for Route 1
Step 1a: Synthesis of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate To a solution of 1-Boc-piperazine in a suitable solvent such as DMF, is added 1-fluoro-4-nitrobenzene and a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. Upon completion, the product is isolated by extraction and purified by column chromatography.
Step 1b: Synthesis of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate The nitro group of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate is reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere in a solvent like ethanol or methanol. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired aniline.
Step 1c: Synthesis of N-(4-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)-6-chloro-N-methylpyrimidin-4-amine The aniline from the previous step is coupled with a di-chlorinated pyrimidine, such as 4,6-dichloropyrimidine. This reaction is typically carried out in the presence of a base, for example, potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF), and may require elevated temperatures.
Step 1d: Synthesis of 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)-1-methylurea (this compound) The final urea linkage is formed by reacting the product from step 1c with 2,6-dichloro-3,5-dimethoxyphenyl isocyanate. This reaction is typically performed in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The resulting this compound can be purified by crystallization or column chromatography.
Route 2: Linear Synthesis Employing Buchwald-Hartwig Amination
This alternative route adopts a more linear approach, building the molecule in a stepwise fashion. A key transformation in this pathway is a palladium-catalyzed Buchwald-Hartwig amination to form the crucial bond between the piperazine and the aryl group.
Experimental Protocol for Route 2
Step 2a: Synthesis of tert-butyl 4-ethylpiperazine-1-carboxylate 1-Boc-piperazine is alkylated with an ethylating agent, such as ethyl iodide or ethyl bromide. The reaction is carried out in the presence of a base, for instance, potassium carbonate, in a solvent like acetonitrile. The product is isolated by extraction and purified.
Step 2b: Deprotection to yield 1-ethylpiperazine The Boc protecting group is removed from tert-butyl 4-ethylpiperazine-1-carboxylate under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an organic solvent. After neutralization and extraction, 1-ethylpiperazine is obtained.
Step 2c: Synthesis of 1-ethyl-4-(4-nitrophenyl)piperazine 1-ethylpiperazine is coupled with 1-fluoro-4-nitrobenzene via a nucleophilic aromatic substitution reaction, similar to step 1a.
Step 2d: Synthesis of 4-(4-ethylpiperazin-1-yl)aniline The nitro group of 1-ethyl-4-(4-nitrophenyl)piperazine is reduced to an aniline using catalytic hydrogenation with Pd/C, as described in step 1b.
Step 2e: Synthesis of N-(4-(4-ethylpiperazin-1-yl)phenyl)-N'-methylpyrimidine-4,6-diamine The resulting aniline is then reacted with (6-chloropyrimidin-4-yl)methylamine in the presence of an acid catalyst, such as HCl in dioxane, at elevated temperatures in a sealed tube.
Step 2f: Synthesis of Infigratinib The final urea formation is achieved by reacting the diamine from the previous step with 2,6-dichloro-3,5-dimethoxyphenyl isocyanate.
Step 2g: Boc-protection of Infigratinib (Hypothetical final step for this compound) While this route directly yields Infigratinib, a final Boc-protection step would be required to obtain this compound. This would involve reacting Infigratinib with di-tert-butyl dicarbonate (Boc)2O in the presence of a base. However, for the purpose of synthesizing a Boc-protected intermediate, Route 1 is more direct. For comparison, we present the synthesis of Infigratinib itself via this route.
Quantitative Data Comparison
| Parameter | Route 1: Convergent Synthesis | Route 2: Linear Synthesis (to Infigratinib) |
| Number of Steps | 4 | 6 |
| Key Reactions | Nucleophilic Aromatic Substitution, Catalytic Hydrogenation, Urea Formation | Alkylation, Deprotection, Nucleophilic Aromatic Substitution, Catalytic Hydrogenation, Buchwald-Hartwig Amination, Urea Formation |
| Starting Materials | 1-Boc-piperazine, 1-fluoro-4-nitrobenzene, 4,6-dichloropyrimidine, 2,6-dichloro-3,5-dimethoxyphenyl isocyanate | 1-Boc-piperazine, ethyl iodide, 1-fluoro-4-nitrobenzene, (6-chloropyrimidin-4-yl)methylamine, 2,6-dichloro-3,5-dimethoxyphenyl isocyanate |
| Overall Yield | Potentially higher due to convergent strategy | Potentially lower due to more linear steps |
| Key Reagents | Pd/C, Isocyanate | Pd/C, Isocyanate, Acid for deprotection |
Visualizing the Synthetic Pathways
Caption: Convergent synthesis of this compound (Route 1).
Caption: Linear synthesis of Infigratinib (Route 2).
Comparison and Conclusion
Route 1 (Convergent Synthesis) offers the advantage of building complexity in separate fragments before their final assembly. This can lead to higher overall yields and simplifies the purification of the final product as the coupled fragments are already of significant molecular weight. The direct use of 1-Boc-piperazine ensures that the protecting group is in place from an early stage, making it a more direct route to this compound.
Route 2 (Linear Synthesis) provides a step-by-step construction of the molecule. While this can sometimes result in a lower overall yield due to the number of sequential steps, it can be advantageous if certain intermediates are commercially available or if troubleshooting is required at a specific stage. The use of a Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation. However, for the specific synthesis of this compound, this route is less efficient as it would necessitate an additional protection step at the end of the synthesis.
For researchers and drug development professionals aiming to synthesize this compound, Route 1 is the more strategic and efficient approach . Its convergent nature and the early introduction of the Boc protecting group make it a more direct and likely higher-yielding pathway to the desired intermediate. Route 2, while a viable synthesis for Infigratinib itself, is less ideal for producing the Boc-protected analogue. The choice of synthesis will ultimately depend on the specific project goals, available starting materials, and the scale of the reaction.
Infigratinib-Boc as a Research Tool: A Comparative Validation Guide
For researchers, scientists, and drug development professionals, the selection of a precise and well-characterized chemical probe is paramount for generating robust and reproducible data. This guide provides a comprehensive validation of Infigratinib as a research tool for studying the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, and offers a comparative analysis with alternative inhibitors. The role of Infigratinib-Boc, a derivative of Infigratinib, is also discussed based on available information.
While Infigratinib has been a subject of extensive research and clinical investigation, its derivative, this compound, remains largely uncharacterized in publicly available literature. It is commercially available and described as a derivative of Infigratinib containing a tert-Butyloxycarbonyl (Boc) group. In synthetic chemistry, the Boc group is a widely used protecting group for amine functionalities. This suggests that this compound is likely intended for use as a synthetic intermediate for the creation of further Infigratinib analogs or potentially as a negative control in biological experiments, where the bulky Boc moiety might impede its interaction with the FGFR ATP-binding pocket. However, in the absence of direct experimental validation of its biological activity, this guide will focus on the well-documented parent compound, Infigratinib, and its utility as a research tool.
Infigratinib: A Potent and Selective pan-FGFR Inhibitor
Infigratinib (also known as BGJ398) is a potent, orally bioavailable, and ATP-competitive inhibitor of FGFRs. It exhibits strong inhibitory activity against FGFR1, FGFR2, and FGFR3, with significantly less potency towards FGFR4.[1] This selectivity makes it a valuable tool for dissecting the roles of FGFR1-3 in various physiological and pathological processes, including cancer biology where aberrant FGFR signaling is a known oncogenic driver.
Comparative Analysis with Alternative FGFR Inhibitors
To provide a comprehensive overview for researchers, Infigratinib is compared against two other widely used FGFR inhibitors: Pemigatinib, another selective FGFR1-3 inhibitor, and Futibatinib, an irreversible inhibitor of FGFR1-4.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values of Infigratinib and its alternatives against the FGFR family of kinases.
| Compound | Target | IC50 (nM) |
| Infigratinib | FGFR1 | 1.1 |
| FGFR2 | 1.0 | |
| FGFR3 | 2.0 | |
| FGFR4 | 61 | |
| Pemigatinib | FGFR1 | 0.4 |
| FGFR2 | 0.5 | |
| FGFR3 | 1.2 | |
| FGFR4 | 30 | |
| Futibatinib | FGFR1 | 3.2 |
| FGFR2 | 1.5 | |
| FGFR3 | 2.0 | |
| FGFR4 | 24 |
Note: IC50 values are compiled from various sources and may differ based on experimental conditions.
Cellular Potency in FGFR-Dependent Cancer Models
The efficacy of these inhibitors in a cellular context is crucial for their validation as research tools. The following table presents data on their anti-proliferative activity in cancer cell lines characterized by FGFR alterations.
| Compound | Cell Line | Key FGFR Alteration | Reported Activity |
| Infigratinib | SNU-16 (Gastric) | FGFR2 Amplification | IC50 = 2.6 nM |
| KMS-11 (Myeloma) | FGFR3 Translocation | Potent Inhibition | |
| Pemigatinib | Various | FGFR1-3 Alterations | Potent Inhibition in FGFR-driven lines |
| Futibatinib | Various | FGFR1-4 Alterations | Broad anti-proliferative activity |
Experimental Methodologies for Infigratinib Validation
Reproducible experimental protocols are the cornerstone of scientific research. Below are detailed methodologies for key experiments to validate the activity of Infigratinib.
In Vitro Kinase Inhibition Assay
Objective: To determine the biochemical potency (IC50) of Infigratinib against FGFR kinases.
Protocol:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are utilized.
-
A standard kinase assay buffer containing MgCl2, DTT, and a peptide substrate (e.g., Poly(E,Y)4:1) is prepared.
-
Infigratinib is serially diluted in DMSO and pre-incubated with the kinase and substrate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures ADP production (e.g., ADP-Glo™).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Cellular Proliferation Assay
Objective: To assess the effect of Infigratinib on the viability of cells with defined FGFR alterations.
Protocol:
-
Cells with known FGFR amplifications, fusions, or mutations (e.g., SNU-16, KMS-11) are seeded in 96-well plates.
-
After cell attachment, they are treated with a serial dilution of Infigratinib.
-
Following a 72-hour incubation period, cell viability is assessed using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo®) assay.
-
The half-maximal effective concentration (EC50) is determined from the dose-response curve.
Western Blot Analysis of FGFR Pathway Inhibition
Objective: To confirm that Infigratinib inhibits the downstream signaling of the FGFR pathway in a cellular context.
Protocol:
-
FGFR-dependent cells are treated with varying concentrations of Infigratinib for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against phosphorylated forms of key downstream effectors (e.g., p-FRS2, p-ERK) and their total protein counterparts.
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. A reduction in the phosphorylated protein levels indicates pathway inhibition.
Visualizing the Mechanism and Workflow
The FGFR Signaling Cascade
The following diagram illustrates the primary signaling pathways activated by FGFRs and the point of intervention for inhibitors like Infigratinib.
Caption: The FGFR signaling network and the inhibitory action of Infigratinib.
A Standardized Workflow for Inhibitor Characterization
The logical progression of experiments is crucial for the thorough validation of a research tool.
Caption: Logical workflow for the validation of Infigratinib as a research probe.
References
Safety Operating Guide
Personal protective equipment for handling Infigratinib-Boc
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Infigratinib-Boc. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of waste.
Infigratinib, the parent compound of this compound, is a potent kinase inhibitor.[1] Due to its pharmacological activity and potential for adverse health effects, it is imperative to handle this compound with stringent safety precautions. The most common adverse reactions associated with Infigratinib include hyperphosphatemia, stomatitis, fatigue, and dry eye.[2]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent compounds like this compound. The following table summarizes the required PPE for various activities.
| Activity | Required Personal Protective Equipment |
| Compound Weighing and Preparation | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 or higher Respirator |
| In-Vitro/In-Vivo Dosing | Double Nitrile Gloves, Disposable Gown, Safety Goggles or Face Shield |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95 or higher Respirator, Shoe Covers |
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound, from receiving the compound to the final disposal of waste. Adherence to this workflow is critical to minimize the risk of exposure.
Step-by-Step Handling Procedures
1. Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leakage upon receipt.
-
Don a single pair of nitrile gloves before opening the secondary container.
-
Carefully remove the primary container and inspect it for any breaches.
-
If the container is compromised, treat it as a spill and follow the spill cleanup protocol.
2. Weighing and Preparation:
-
All weighing and preparation of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood.
-
Wear all required PPE as outlined in the table above.
-
Use dedicated utensils (spatulas, weigh boats) for handling the compound.
-
Clean all utensils and the work surface with an appropriate solvent (e.g., 70% ethanol) after use.
3. In-Vitro and In-Vivo Dosing:
-
When performing dosing procedures, wear appropriate PPE to prevent skin contact and eye exposure.
-
If there is a risk of aerosol generation, perform the procedure in a biological safety cabinet or a chemical fume hood.
4. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area.
-
Assemble a spill kit containing absorbent pads, appropriate cleaning agents, and a waste bag.
-
Don the appropriate PPE for spill cleanup.
-
Cover the spill with absorbent pads, working from the outside in.
-
Clean the area with a deactivating agent, if available, or a suitable solvent.
-
Collect all contaminated materials in a designated hazardous waste bag.
Disposal Plan
All waste generated from the handling of this compound, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including gloves, gowns, and disposable labware, in a clearly labeled hazardous waste bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps should be placed in a designated sharps container for hazardous waste.
Follow all institutional and local regulations for the disposal of hazardous chemical waste. Never dispose of this compound waste in the regular trash or down the drain.
Occupational Exposure
Given that this compound is a research compound, a specific Occupational Exposure Limit (OEL) has not been established. In such cases, the principle of "As Low As Reasonably Practicable" (ALARP) should be applied to minimize exposure. For potent pharmaceutical compounds without an established OEL, a process known as Occupational Exposure Banding (OEB) is often used to categorize the compound and determine the necessary level of containment and control.[3][4] Based on the known toxicities of Infigratinib, a conservative approach would place this compound in a high-potency category, requiring stringent handling precautions.
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Report all exposures to your institution's environmental health and safety department.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. WITHDRAWN: FDA grants accelerated approval to infigratinib for metastatic cholangiocarcinoma | FDA [fda.gov]
- 3. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occupational exposure banding - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
